Dibenzofuran-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLMVVOQPAPVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20927-96-2 | |
| Record name | 2-CYANODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dibenzofuran-2-carbonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran-2-carbonitrile, a derivative of the versatile dibenzofuran scaffold, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. The dibenzofuran core is a well-established privileged structure, appearing in numerous biologically active natural products and synthetic compounds.[1][2] The incorporation of a nitrile group at the 2-position introduces unique electronic properties and a versatile chemical handle for further molecular elaboration, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed proposed synthesis, and a discussion of the potential applications of this compound, grounded in established scientific principles and data from analogous compounds.
Core Molecular Structure and Nomenclature
This compound consists of a central furan ring fused to two benzene rings, with a nitrile (-C≡N) group substituted at the 2-position of the dibenzofuran skeleton.
-
IUPAC Name: Dibenzo[b,d]furan-2-carbonitrile
-
CAS Number: 170570-07-3
-
Molecular Formula: C₁₃H₇NO
-
Molecular Weight: 193.21 g/mol
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from the well-characterized parent compound, dibenzofuran, and the known influence of the nitrile substituent.
| Property | Dibenzofuran (Parent Compound)[4] | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 168.19 g/mol | 193.21 g/mol | Addition of a CN group (26.02 g/mol ) and removal of H (1.01 g/mol ). |
| Melting Point | 81-85 °C | Higher than parent | The nitrile group increases polarity and potential for dipole-dipole interactions, leading to a higher melting point. |
| Boiling Point | 285 °C | Higher than parent | Increased molecular weight and polarity will result in a higher boiling point. |
| Solubility | Soluble in nonpolar organic solvents (e.g., benzene, diethyl ether), insoluble in water.[5] | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents, and likely insoluble in water. | The polar nitrile group will increase affinity for polar solvents. |
| Appearance | White crystalline powder[4] | Likely a white to off-white crystalline solid. | Aromatic nitriles are typically crystalline solids at room temperature. |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay between the aromatic dibenzofuran core and the nitrile functional group.
Reactivity of the Dibenzofuran Core
The dibenzofuran ring system is aromatic and undergoes electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing nitrile group, which is an electron-withdrawing and meta-directing group. However, the overall reactivity of the ring towards electrophiles will be lower than that of the parent dibenzofuran. Common electrophilic substitution reactions include:
-
Nitration: Introduction of a nitro group (-NO₂).
-
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl).
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, providing a gateway to a range of other functionalities.[6]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis.
Proposed Synthesis of this compound
A robust and reliable method for the synthesis of this compound can be proposed via two well-established synthetic strategies: the Sandmeyer reaction starting from 2-aminodibenzofuran, or a palladium-catalyzed cyanation of 2-bromodibenzofuran.
Synthetic Workflow Diagram
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Proposed): Sandmeyer Reaction
The Sandmeyer reaction provides a classic and effective method for the conversion of an aromatic amine to a nitrile.[7][8][9][10]
Step 1: Diazotization of 2-Aminodibenzofuran
-
To a stirred solution of 2-aminodibenzofuran (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the dibenzofuran-2-diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) in a suitable solvent (e.g., water or a biphasic system).
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the same ring as the nitrile group will be shifted downfield due to the electron-withdrawing nature of the nitrile.
-
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals. The carbon of the nitrile group will appear in the characteristic region for nitriles (δ 115-125 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z = 193.
Potential Applications in Drug Development and Materials Science
The dibenzofuran scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities.[2][14] The inclusion of a nitrile group can enhance these properties and provide a handle for further derivatization.[3]
Rationale for Potential Biological Activity
Caption: Structural basis for the potential biological activities of this compound.
-
Anticancer Activity: Many dibenzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. The planar aromatic system can intercalate with DNA, and the molecule can be tailored to inhibit specific enzymes involved in cancer progression.[1]
-
Antimicrobial Activity: The dibenzofuran nucleus is found in natural products with antibacterial and antifungal properties. The nitrile group can also contribute to antimicrobial activity.[2]
-
Materials Science: The rigid, planar structure and the potential for π-π stacking make dibenzofuran derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile group can be used to tune the electronic properties of these materials.
Conclusion
This compound is a promising heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. While specific experimental data is limited, its physical and chemical properties can be reliably predicted. The proposed synthetic routes offer a clear pathway for its preparation, enabling further investigation into its biological activities and material properties. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this versatile molecule.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. IR and NMR spectroscopy | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Characteristics of Dibenzofuran-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics of dibenzofuran-2-carbonitrile, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1] In the absence of directly published experimental spectra for this specific derivative, this document leverages established principles of spectroscopy and extensive data from the parent compound, dibenzofuran, to construct a robust predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed spectral analysis but also field-proven methodologies for data acquisition and interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction: The Significance of Dibenzofuran Scaffolds
Dibenzofuran is a heterocyclic aromatic compound composed of a central furan ring fused to two benzene rings.[1] This core structure is a key pharmacophore found in numerous biologically active natural products and synthetic molecules. Derivatives of dibenzofuran have demonstrated a wide range of medicinal properties, including anticancer and antibacterial activities, making them a focal point of extensive research in drug discovery.[1] The introduction of a carbonitrile (-CN) group at the 2-position is anticipated to modulate the electronic and steric properties of the dibenzofuran core, potentially leading to novel therapeutic agents. A thorough understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and biological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the well-characterized spectra of the parent dibenzofuran molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of dibenzofuran exhibits a set of distinct signals for its aromatic protons. The introduction of an electron-withdrawing nitrile group at the 2-position will induce significant downfield shifts for the protons in its vicinity, primarily due to deshielding effects. The predicted chemical shifts for this compound are presented in Table 1, with the corresponding proton numbering shown in Figure 1.
Figure 1: Numbering of Protons in this compound
Caption: Proton numbering scheme for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 | 8.1 - 8.3 | d | ~1.5 | Significant downfield shift due to proximity to the electron-withdrawing CN group. |
| H-3 | 7.7 - 7.9 | dd | ~8.5, ~1.5 | Downfield shift due to the anisotropic effect of the CN group. |
| H-4 | 7.5 - 7.7 | d | ~8.5 | Minor downfield shift compared to dibenzofuran. |
| H-6 | 7.9 - 8.1 | d | ~7.5 | Minimal effect from the distant CN group. |
| H-7 | 7.4 - 7.6 | t | ~7.5 | Minimal effect from the distant CN group. |
| H-8 | 7.3 - 7.5 | t | ~7.5 | Minimal effect from the distant CN group. |
| H-9 | 7.6 - 7.8 | d | ~8.0 | Minimal effect from the distant CN group. |
Note: These are predicted values based on the known spectrum of dibenzofuran and established substituent effects. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will also be significantly influenced by the nitrile substituent. The carbon atom directly attached to the nitrile group (C-2) and the nitrile carbon itself will exhibit characteristic chemical shifts. The predicted ¹³C NMR data are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | 125 - 128 | Downfield shift due to proximity to the CN group. |
| C-2 | 110 - 115 | Shielded due to the direct attachment of the nitrogen atom of the nitrile group. |
| C-3 | 130 - 133 | Downfield shift. |
| C-4 | 122 - 125 | Minor effect. |
| C-4a | 123 - 126 | Minor effect. |
| C-5a | 121 - 124 | Minimal effect. |
| C-6 | 128 - 131 | Minimal effect. |
| C-7 | 121 - 124 | Minimal effect. |
| C-8 | 112 - 115 | Minimal effect. |
| C-9 | 123 - 126 | Minimal effect. |
| C-9a | 156 - 159 | Minimal effect. |
| C-9b | 155 - 158 | Minimal effect. |
| -CN | 117 - 120 | Characteristic chemical shift for a nitrile carbon. |
Note: These are predicted values. Experimental verification is recommended.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
Figure 2: Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the aromatic rings and the nitrile group.
Predicted IR Spectral Data
The predicted key IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds. |
| 2230 - 2210 | C≡N stretch | Strong, Sharp | The most diagnostic peak for the nitrile functional group.[2] |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are expected in this region. |
| 1250 - 1200 | Aryl-O-C asymmetric stretch | Strong | Characteristic of the dibenzofuran core. |
| 850 - 750 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can provide information about the substitution on the aromatic rings. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Figure 3: Workflow for ATR-FTIR Analysis
Caption: Standard workflow for ATR-FTIR analysis.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks and compare them to the predicted values.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
For this compound (C₁₃H₇NO), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): The molecular formula gives a monoisotopic mass of 193.05 g/mol . A strong molecular ion peak is expected at m/z = 193.
-
Key Fragmentation Pathways:
-
Loss of HCN (m/z = 166): A common fragmentation for aromatic nitriles.
-
Loss of CO (m/z = 165): Characteristic of the dibenzofuran core.
-
Sequential loss of CO and HCN could also be observed.
-
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion | Notes |
| 193 | [C₁₃H₇NO]⁺ | Molecular ion (M⁺) |
| 166 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 165 | [M - CO]⁺ | Loss of carbon monoxide from the furan ring. |
| 139 | [M - HCN - CO]⁺ | Sequential loss of HCN and CO. |
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Figure 4: Workflow for GC-MS Analysis
Caption: Standard workflow for GC-MS analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
-
-
GC Method:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 50-300).
-
Detector: An electron multiplier.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions and compare them with the predicted values.
-
Conclusion: A Predictive Yet Practical Framework
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging the known spectral characteristics of the dibenzofuran core and the well-established effects of a nitrile substituent, a comprehensive and scientifically grounded set of expected data has been presented. The inclusion of detailed, field-tested protocols for data acquisition offers a practical framework for researchers to experimentally verify these predictions. This guide serves as a valuable resource for the synthesis, identification, and characterization of this and other related dibenzofuran derivatives, thereby supporting ongoing research and development in medicinal chemistry and materials science.
References
Navigating the Unknown: A Technical Safety Guide to Dibenzofuran-2-carbonitrile
An In-depth Analysis for Researchers and Drug Development Professionals
Hazard Identification and Classification: A Composite Risk Profile
Given the absence of specific data for Dibenzofuran-2-carbonitrile, a presumptive hazard classification is derived from its constituent parts: the dibenzofuran core and the nitrile functional group.
The parent compound, Dibenzofuran, is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category 2, H411: Toxic to aquatic life with long lasting effects.[1][2]
Organic nitriles, as a class, can be toxic and may be metabolized to release cyanide in the body, although they are generally less toxic than inorganic cyanide salts.[3] The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide, which can disrupt cellular respiration.[4]
Considering these factors, this compound should be handled as a substance with at least the following potential hazards:
| Hazard Category | GHS Classification (Presumptive) | Potential Health Effects |
| Acute Oral Toxicity | Category 4 (H302) | Harmful if ingested.[1] |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A (H319) | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335) | May cause respiratory irritation. |
| Long-term Aquatic Hazard | Category 2 (H411) | Toxic to aquatic life with long lasting effects.[1][2] |
GHS Pictograms (Presumptive):
Toxicological Profile: Understanding the Risks
While specific toxicological studies on this compound are lacking, an understanding of its potential effects can be extrapolated from its parent compound and the nitrile functional group.
Dibenzofuran:
-
The toxicological properties of Dibenzofuran have not been fully investigated.
-
Exposure can cause skin, eye, nose, and throat irritation.
-
The U.S. Environmental Protection Agency (EPA) has classified dibenzofuran as a Group D substance, not classifiable as to human carcinogenicity, due to the lack of human and animal data.[5]
The Nitrile Group (-CN):
-
Organic nitriles can be metabolized to the free cyanide ion, which is a potent toxin.[3] This metabolic pathway is a primary concern for the systemic toxicity of many nitriles.[4]
-
High doses of some nitriles have been shown to cause behavioral abnormalities in animal studies.[6]
Therefore, it is prudent to assume that this compound may exhibit both local irritant effects, similar to Dibenzofuran, and potential systemic toxicity due to the nitrile moiety. The metabolic fate of this compound has not been determined, but the possibility of in vivo hydrolysis to release cyanide necessitates stringent exposure controls.
Exposure Controls and Personal Protection: A Multi-layered Defense
A robust safety protocol for handling this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
Administrative Controls
-
Training: All personnel must be trained on the potential hazards of this compound and the proper handling procedures.
-
Restricted Access: Access to areas where this compound is handled should be restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use and change them frequently.[7] |
| Eyes | Safety goggles or a face shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers additional protection.[7] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat provides a primary barrier. A chemical-resistant apron is advised for larger quantities or when there is a significant splash risk.[7] |
| Respiratory | Use in a well-ventilated area or with a fume hood | Engineering controls are the primary line of defense. For situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[7] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[7] |
Safe Handling and Storage: A Proactive Approach
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.
Handling Workflow
Caption: Experimental workflow for handling this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: Preparedness is Key
Rapid and appropriate response to an emergency situation is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or an alcohol-resistant foam.
-
Hazards from Combustion: During a fire, irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and potentially hydrogen cyanide, may be generated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Caption: Workflow for responding to a this compound spill.
Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated PPE, weighing paper, and other solid materials should be placed in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.[7]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₇NO | --INVALID-LINK-- |
| Molecular Weight | 193.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid (presumed) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (presumed) | Based on Dibenzofuran |
References
- 1. cpachem.com [cpachem.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Dibenzofuran-2-carbonitrile in Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
Dibenzofuran-2-carbonitrile is a heterocyclic organic compound with a structural backbone that is a recurring motif in medicinal chemistry and materials science. As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount for its effective application. Among these properties, solubility is a cornerstone of drug development, influencing everything from synthesis and purification to bioavailability and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both theoretical insights and practical methodologies for its determination. While specific quantitative data for this compound is not extensively available in public literature, this guide will leverage data from the parent compound, dibenzofuran, and established principles of organic chemistry to provide a robust framework for researchers.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound will be dictated by a balance of the forces contributed by its dibenzofuran core and the appended nitrile group.
The parent compound, dibenzofuran, is a largely nonpolar, aromatic molecule. Consequently, it exhibits good solubility in nonpolar organic solvents such as benzene, toluene, and chloroform, and is practically insoluble in water.[1][2][3] The introduction of a nitrile (-C≡N) group at the 2-position introduces a significant dipole moment, increasing the polarity of the molecule. This modification is expected to influence its solubility profile in the following ways:
-
Enhanced Solubility in Polar Aprotic Solvents: The nitrile group can participate in dipole-dipole interactions, which should enhance solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.
-
Moderate Solubility in Polar Protic Solvents: While the nitrile group can act as a hydrogen bond acceptor, the overall molecule lacks hydrogen bond donating capabilities. This will likely result in moderate solubility in polar protic solvents like methanol and ethanol.
-
Reduced Solubility in Nonpolar Solvents: The increased polarity due to the nitrile group may slightly decrease its solubility in purely nonpolar solvents like hexane, compared to the parent dibenzofuran.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is scarce, the table below provides a qualitative prediction based on the principles discussed above and known solubility data for the parent compound, dibenzofuran. For reference, quantitative solubility data for dibenzofuran in select nonpolar solvents is also presented.
Table 1: Predicted and Known Solubility of Dibenzofuran and this compound
| Solvent | Solvent Type | Predicted Solubility of this compound | Known Solubility of Dibenzofuran |
| Water | Polar Protic | Insoluble | Practically Insoluble[1][2] |
| Methanol | Polar Protic | Moderately Soluble | Soluble[4] |
| Ethanol | Polar Protic | Soluble | Soluble[4] |
| Acetone | Polar Aprotic | Soluble | Soluble[4] |
| Ethyl Acetate | Polar Aprotic | Soluble | Not specified |
| Dichloromethane | Polar Aprotic | Soluble | Not specified |
| Chloroform | Polar Aprotic | Soluble | Soluble[1] |
| Toluene | Nonpolar | Moderately Soluble | Soluble[1] |
| Benzene | Nonpolar | Moderately Soluble | Soluble[1][5] |
| Hexane | Nonpolar | Sparingly Soluble | Not specified |
Quantitative Data for Dibenzofuran:
The IUPAC-NIST Solubilities Database provides the following mole fraction solubility data for dibenzofuran in benzene and cyclohexane at various temperatures. This data is invaluable for understanding the behavior of the core ring system.
Table 2: Mole Fraction Solubility (x) of Dibenzofuran in Benzene [5]
| Temperature (K) | Mole Fraction of Dibenzofuran (x) |
| 298.3 | 0.2480 |
| 302.5 | 0.2813 |
| 305.3 | 0.2995 |
| 312.0 | 0.3559 |
| 320.0 | 0.4486 |
Table 3: Mole Fraction Solubility (x) of Dibenzofuran in Cyclohexane [6]
| Temperature (K) | Mole Fraction of Dibenzofuran (x) |
| 327.8 | 0.5774 |
| 330.2 | 0.5195 |
| 334.0 | 0.4564 |
| 337.5 | 0.3700 |
| 338.5 | 0.3300 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data for this compound, the isothermal shake-flask method is the gold standard. This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time intervals.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Diagram of the Experimental Workflow:
Caption: Workflow for determining the solubility of this compound.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its successful application in research and development. While specific experimental data is limited, a theoretical analysis based on its molecular structure and the known properties of dibenzofuran provides valuable predictive insights into its behavior in various common organic solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By combining theoretical predictions with rigorous experimental validation, researchers can confidently navigate the challenges associated with the solubility of this important heterocyclic compound.
References
Unlocking the Potential of Dibenzofuran-2-carbonitrile: A Technical Guide for Advanced Research
Introduction: The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and functional materials. Its rigid, planar structure and unique electronic properties make it an attractive core for the design of novel molecules in medicinal chemistry and materials science. This technical guide focuses on a specific, yet under-explored derivative: Dibenzofuran-2-carbonitrile. While direct research on this compound is limited, its structural features—a versatile nitrile group appended to the robust dibenzofuran core—present a wealth of opportunities for innovation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential research avenues, synthetic strategies, and key experimental protocols to unlock the full potential of this intriguing molecule.
The Strategic Importance of this compound
This compound is more than just another heterocyclic compound; it is a versatile building block with significant potential across multiple scientific disciplines. The fusion of the electron-withdrawing nitrile group with the aromatic dibenzofuran system creates a unique electronic landscape, paving the way for novel applications.
-
In Medicinal Chemistry: The dibenzofuran core is associated with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The introduction of a nitrile group can modulate these activities and introduce new ones. Nitriles are known to participate in crucial interactions with biological targets and can serve as precursors to other important functional groups like carboxylic acids, amines, and amides, expanding the accessible chemical space for drug discovery.[3]
-
In Materials Science: Dibenzofuran derivatives are increasingly being explored for their applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5] The electronic properties of the dibenzofuran scaffold, such as its high triplet energy, make it an excellent candidate for host materials in phosphorescent OLEDs.[6] The nitrile group can further tune the electronic and photophysical properties of these materials.[7]
Synthetic Pathways to this compound
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, established methods for the synthesis of aryl nitriles and dibenzofuran derivatives provide a clear and reliable roadmap. A plausible and efficient synthetic strategy involves the Sandmeyer reaction, starting from the readily accessible 2-aminodibenzofuran.
Proposed Synthetic Workflow:
The synthesis can be envisioned as a two-step process: the diazotization of 2-aminodibenzofuran followed by a copper-catalyzed cyanation (the Sandmeyer reaction).
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a proposed method based on well-established chemical transformations.[8][9] Researchers should exercise standard laboratory safety precautions.
Step 1: Diazotization of 2-Aminodibenzofuran
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-aminodibenzofuran (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred solution of 2-aminodibenzofuran hydrochloride. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Cyanation (Sandmeyer Reaction)
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the prepared cyanide solution. The temperature should be maintained, and vigorous stirring is essential.
-
Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Potential Research Areas and Applications
The true value of this compound lies in its potential as a precursor for a diverse range of novel compounds. The nitrile group is a versatile functional handle that can be transformed into various other functionalities, each opening up new avenues for research and application.
Medicinal Chemistry and Drug Discovery
The dibenzofuran nucleus is a well-established pharmacophore.[3][10] By leveraging the reactivity of the nitrile group, researchers can synthesize libraries of novel dibenzofuran derivatives for biological screening.
Potential Derivatives and Their Rationale:
| Derivative Class | Transformation of Nitrile Group | Potential Therapeutic Area | Rationale |
| Carboxylic Acids | Hydrolysis | Anti-inflammatory, Anticancer | Carboxylic acids are common functionalities in many drugs and can act as key binding groups. |
| Primary Amines | Reduction | Neuroprotective agents, Kinase inhibitors | Amines are versatile functional groups that can be further derivatized to explore a wide range of biological targets. |
| Amides | Partial Hydrolysis | Anticancer, Antimicrobial | The amide bond is a fundamental component of many biologically active molecules. |
| Tetrazoles | [2+3] Cycloaddition with azides | Metabolic disorders, Hypertension | Tetrazoles are often used as bioisosteres for carboxylic acids with improved metabolic stability. |
Experimental Workflow for Derivatization and Biological Evaluation:
Caption: Workflow for medicinal chemistry exploration of this compound.
Materials Science and Organic Electronics
The unique electronic properties of the dibenzofuran core make it a promising candidate for applications in organic electronics.[4][5][7] The introduction of a cyano group can significantly impact the electronic and photophysical properties of these materials.
Potential Research Directions:
-
Host Materials for OLEDs: The high triplet energy of the dibenzofuran scaffold is advantageous for blue phosphorescent OLEDs.[6] The nitrile group can be used to fine-tune the HOMO/LUMO levels and improve charge injection and transport properties.
-
Electron-Transporting Materials: The electron-withdrawing nature of the nitrile group can enhance the electron-transporting capabilities of dibenzofuran-based materials, which is crucial for efficient OLEDs and OPVs.
-
Fluorescent Probes: The rigid dibenzofuran scaffold combined with the electronic influence of the nitrile group could lead to the development of novel fluorescent probes for sensing and imaging applications.
Experimental Workflow for Materials Characterization:
Caption: Workflow for materials science research using this compound.
Conclusion and Future Outlook
This compound represents a largely untapped resource with immense potential for innovation in both medicinal chemistry and materials science. This technical guide provides a foundational framework for initiating research in this exciting area. By exploring the synthetic pathways and leveraging the versatile reactivity of the nitrile group, researchers can unlock a vast chemical space of novel dibenzofuran derivatives. The proposed research directions, from the development of new therapeutic agents to the creation of advanced organic electronic materials, highlight the broad applicability of this promising molecule. As our understanding of the structure-property relationships of dibenzofuran derivatives continues to grow, this compound is poised to become a key building block for the next generation of functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pure.skku.edu [pure.skku.edu]
- 7. nbinno.com [nbinno.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
A Predictive Thermogravimetric Analysis of Dibenzofuran-2-carbonitrile: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the predicted thermal stability and decomposition profile of Dibenzofuran-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental thermogravimetric analysis (TGA) data in the public domain, this document outlines a robust experimental protocol and presents a predictive analysis based on the known thermal behavior of structurally related dibenzofuran and nitrile-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the thermal characteristics of this molecule, which is crucial for applications in synthesis, formulation, and material development.
Introduction: The Significance of Thermal Stability in Drug Development and Materials Science
Dibenzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potential anticancer and antibacterial properties.[1] this compound, with its rigid aromatic core and reactive nitrile group, presents a unique molecular architecture. Understanding the thermal stability of such compounds is paramount in drug development for determining shelf-life, processing conditions, and compatibility with excipients. In materials science, thermal stability is a critical parameter for the synthesis and application of novel organic materials.
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[2] This guide will delve into a predictive TGA study of this compound, offering insights into its likely decomposition pathway and thermal limits.
Predicted Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₇NO | |
| Molecular Weight | 193.21 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature | General knowledge |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | Based on parent dibenzofuran |
Proposed Experimental Protocol for TGA of this compound
To ensure the generation of reliable and reproducible data, a meticulously designed experimental protocol is crucial. The following outlines a recommended procedure for the thermogravimetric analysis of this compound.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate measurements. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications.
Sample Preparation
A small, representative sample of high-purity this compound (typically 5-10 mg) should be used. The sample should be finely ground to ensure uniform heat distribution.
TGA Experimental Parameters
The following experimental parameters are proposed for the analysis:
| Parameter | Recommended Setting | Rationale |
| Temperature Range | Ambient to 800 °C | To ensure complete decomposition and characterization of any residues. |
| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution and experiment time. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study the decomposition in both non-reactive and oxidative environments. |
| Gas Flow Rate | 50 mL/min | To ensure a consistent and stable atmosphere around the sample. |
| Crucible | Alumina or platinum | These materials are inert at high temperatures and will not react with the sample. |
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of this compound.
Predictive Analysis of TGA and DTG Curves
Based on the thermal behavior of related compounds, a predictive TGA and Derivative Thermogravimetry (DTG) curve for this compound is presented. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps in identifying distinct decomposition steps.[4]
Predicted Thermal Decomposition Profile
This compound is expected to be a thermally stable compound due to its aromatic structure. The decomposition is likely to occur in a single, well-defined step in an inert atmosphere. The nitrile group and the furan ring are the most probable sites for the initial thermal cleavage.
| Parameter | Predicted Value (Nitrogen Atmosphere) | Predicted Value (Air Atmosphere) |
| Onset Temperature (T_onset) | ~300 - 350 °C | ~280 - 330 °C |
| Peak Decomposition Temperature (T_peak) | ~350 - 400 °C | ~330 - 380 °C |
| Decomposition Range | ~300 - 500 °C | ~280 - 480 °C |
| Residual Mass at 800 °C | < 5% | < 2% |
Interpretation of the Predicted Decomposition Mechanism
In an inert (nitrogen) atmosphere, the decomposition is expected to proceed through pyrolysis, involving the cleavage of the C-O and C-C bonds in the furan ring and the degradation of the nitrile group. This would lead to the formation of volatile fragments.
In an oxidative (air) atmosphere, the decomposition is anticipated to occur at a slightly lower temperature due to the presence of oxygen, which can initiate and accelerate the degradation process through oxidative reactions.[5] This would result in the formation of oxides of carbon and nitrogen.
Predictive TGA/DTG Curve Visualization
Caption: Predicted TGA and DTG curves for this compound.
Applications of TGA Data in Research and Development
The thermal stability data obtained from TGA can be instrumental in various stages of research and development:
-
Pharmaceutical Formulation: Understanding the decomposition temperature is critical for selecting appropriate excipients and manufacturing processes (e.g., milling, granulation, and tableting) to avoid degradation of the active pharmaceutical ingredient (API).
-
Materials Science: For applications in organic electronics or polymer synthesis, the thermal stability determines the processing window and the operational limits of the final material.
-
Chemical Synthesis: TGA can help in determining the thermal limits for purification techniques such as sublimation or distillation.
Conclusion and Future Perspectives
This technical guide has provided a predictive thermogravimetric analysis of this compound, outlining a detailed experimental protocol and interpreting the expected thermal behavior based on analogous compounds. While this predictive analysis offers valuable insights, experimental verification is essential to confirm the thermal stability and decomposition profile of this compound. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide a more detailed understanding of the decomposition products and the underlying degradation mechanism. Such data will be invaluable for the rational design and development of new pharmaceuticals and advanced materials based on the dibenzofuran scaffold.
References
Crystalline structure of Dibenzofuran-2-carbonitrile
An In-Depth Technical Guide to the Prospective Crystalline Structure of Dibenzofuran-2-carbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran and its derivatives represent a critical class of heterocyclic compounds, widely recognized for their significant pharmacological activities and applications in materials science.[1] The introduction of a nitrile functional group is a key strategy in medicinal chemistry for modulating a compound's electronic properties, metabolic stability, and ability to engage in specific intermolecular interactions. This guide provides a comprehensive, prospective framework for the synthesis, crystallization, and definitive structural elucidation of this compound, a compound of high interest for which the crystalline structure has not yet been reported. We present a robust, field-proven workflow, beginning with a proposed synthetic route and culminating in detailed protocols for single-crystal X-ray diffraction analysis. This document is intended to serve as an actionable guide for researchers aiming to unlock the structural and functional properties of this promising molecule.
Introduction: The Scientific Imperative for Structural Elucidation
The dibenzofuran scaffold is a rigid, planar heterocyclic system that is a core component of numerous natural products and synthetic molecules with diverse biological activities.[2] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets.[3][4] Single-crystal X-ray diffraction remains the gold standard for obtaining this detailed structural information, providing unambiguous insights into molecular geometry, conformation, and intermolecular interactions.[5][6]
This guide addresses the current knowledge gap regarding the solid-state structure of this compound. By providing a detailed, prospective workflow, we aim to empower researchers to undertake the synthesis and structural analysis of this compound, thereby facilitating its further development in medicinal chemistry and materials science.
Proposed Synthesis of this compound
While numerous methods exist for the synthesis of dibenzofuran derivatives, a common and effective strategy involves the functionalization of a pre-existing dibenzofuran core.[7] A plausible and efficient route to this compound is proposed via a palladium-catalyzed cyanation of a 2-halo-dibenzofuran precursor.
2.1. Rationale for the Synthetic Approach
The palladium-catalyzed cross-coupling of aryl halides with a cyanide source is a well-established and versatile method for the synthesis of aromatic nitriles. This approach is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials and catalysts. 2-Bromodibenzofuran is a suitable starting material for this transformation.
2.2. Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromodibenzofuran
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromodibenzofuran (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Crystallization of this compound
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] The choice of crystallization method and solvent system is critical. For a planar, aromatic molecule like this compound, several techniques are likely to be successful.
3.1. Principles of Crystallization for Aromatic Nitriles
The crystallization of organic molecules is governed by the slow formation of a well-ordered lattice. This is typically achieved by gradually decreasing the solubility of the compound in a solvent or solvent mixture. Aromatic nitriles can participate in various intermolecular interactions, including π-π stacking of the aromatic rings and dipole-dipole interactions involving the nitrile group. The choice of solvent should aim to balance solubility with the promotion of these specific interactions. Nitrile-containing solvents like acetonitrile can sometimes be effective.[1]
3.2. Recommended Crystallization Protocols
a) Slow Evaporation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., toluene, ethyl acetate, or a mixture such as dichloromethane/heptane) in a small vial.[8]
-
Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
b) Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., toluene).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., heptane).[8]
-
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystal growth.
Diagram of a Vapor Diffusion Crystallization Setup:
Caption: Vapor diffusion crystallization method.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.[3][9]
4.1. Step-by-Step Protocol for Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete diffraction pattern.[3]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Integration: The intensities of all collected reflections are measured and processed.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions.
-
Validation: The final structure is validated using crystallographic software to check for consistency and quality.
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for single-crystal X-ray diffraction.
Predicted Spectroscopic and Crystallographic Data
Based on the known data for dibenzofuran and related aromatic nitriles, the following spectroscopic and crystallographic characteristics are anticipated for this compound.
5.1. Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, exhibiting complex splitting patterns. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The nitrile carbon is expected around 115-120 ppm. |
| IR | A strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. |
| MS (EI) | A molecular ion peak corresponding to the exact mass of C₁₃H₇NO. |
5.2. Crystallographic Parameters
Based on the crystal structures of similar planar aromatic molecules, this compound is likely to crystallize in a common space group for organic compounds, such as P2₁/c or P-1. The crystal packing is expected to be dominated by π-π stacking interactions between the dibenzofuran cores of adjacent molecules. The presence of the nitrile group may also lead to C-H···N hydrogen bonds, which could influence the overall packing arrangement.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis, crystallization, and structural elucidation of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to determine the definitive crystalline structure of this important molecule. The resulting structural data will be invaluable for rational drug design, the development of novel materials, and a deeper understanding of the structure-property relationships in this class of compounds.
References
- 1. iscientific.org [iscientific.org]
- 2. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 2-Halodibenzofuran
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Cyanodibenzofuran Scaffold
The dibenzofuran core is a privileged scaffold in medicinal chemistry, materials science, and natural products. The introduction of a nitrile group at the 2-position unlocks a versatile chemical handle for further synthetic transformations. Aryl nitriles are crucial intermediates, readily converted into valuable functional groups such as carboxylic acids, amides, amines, and tetrazoles.[1][2] Consequently, the efficient and reliable synthesis of 2-cyanodibenzofuran is a critical step in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][3]
Traditionally, the synthesis of aryl nitriles relied on methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require stoichiometric amounts of toxic copper(I) cyanide and harsh reaction conditions.[3][4] The advent of palladium-catalyzed cross-coupling reactions has provided a milder, more functional-group-tolerant, and highly efficient alternative for the synthesis of benzonitriles from aryl (pseudo)halides.[4][5]
This guide provides a comprehensive overview of the palladium-catalyzed cyanation of 2-halodibenzofurans, focusing on the underlying mechanistic principles, key reaction parameters, detailed experimental protocols, and practical troubleshooting advice to empower researchers in this field.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed cyanation of an aryl halide, such as 2-halodibenzofuran, proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine ligands, reacts with the 2-halodibenzofuran (Ar-X) to form a Pd(II) intermediate (Ar-Pd(II)-X). The reactivity of the halide follows the order I > Br > Cl, with aryl chlorides being the most challenging substrates due to the strength of the C-Cl bond.[7][8]
-
Transmetalation (or Anion Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). This step forms the key Ar-Pd(II)-CN intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the product, 2-cyanodibenzofuran (Ar-CN), from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich ligands can facilitate this step, which is often rate-limiting.[9]
A significant challenge in this reaction is the potential for catalyst deactivation. Cyanide ions are strong ligands for palladium and can coordinate to the metal center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻ and inhibiting catalysis.[4][6][10]
Caption: The catalytic cycle for the palladium-catalyzed cyanation of 2-halodibenzofuran (Ar-X).
Key Parameters for Reaction Optimization
The success of the cyanation reaction hinges on the careful selection of several key components.
Palladium Precatalyst
While a Pd(0) species is the active catalyst, air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂ are often used, as they are reduced in situ. However, modern palladacycle precatalysts are often superior as they provide for more efficient and reproducible generation of the active catalyst upon exposure to a base.[4] For heterogeneous catalysis, Pd/C offers advantages like easier product purification and reduced palladium contamination in the final product.[11]
Ligands
Ligand choice is critical. Early methods used simple phosphines, but significant advances came with the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).
-
Dppf (1,1'-Bis(diphenylphosphino)ferrocene): A versatile and commonly used ligand for a range of cross-coupling reactions, including cyanations.[11]
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos): These ligands are highly effective, particularly for challenging substrates like aryl chlorides, as their steric bulk promotes the reductive elimination step.[4][9]
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form robust bonds with palladium, offering high catalyst stability and efficiency.[9]
Cyanide Source
The choice of cyanide source involves a trade-off between reactivity, safety, and practicality.
| Cyanide Source | Formula | Toxicity | Key Characteristics & Insights |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Widely used due to its lower toxicity and poor solubility in organic solvents. This low solubility maintains a low concentration of free cyanide, minimizing catalyst poisoning.[4][7] Often requires an additive like Zn powder to ensure catalyst activity.[7] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆]·3H₂O | Low | A non-toxic, inexpensive, and easy-to-handle crystalline solid (it is a food additive).[3][4] It has become the preferred "green" cyanide source for many modern protocols. Requires a base for the release of cyanide ions. |
| Alkali Metal Cyanides | KCN, NaCN | High | Highly effective but also highly toxic and hygroscopic, posing significant handling risks. Their high solubility can lead to rapid catalyst deactivation if not used carefully.[8] |
| Organic Cyanides | Acetone Cyanohydrin | High | A liquid source that can be added slowly to control the cyanide concentration.[12][13] However, it is prone to liberating highly toxic hydrogen cyanide gas, especially under acidic or neutral conditions. |
Solvent and Base
Polar aprotic solvents such as DMF, DMAc, NMP, or THF are typically employed.[5][11] The choice of solvent can influence the solubility of the cyanide source and the stability of the catalytic species. Aqueous solvent mixtures have also been developed to facilitate the use of salts like K₄[Fe(CN)₆].[4]
A base, such as Na₂CO₃, K₂CO₃, or an organic amine, is often required, particularly when using K₄[Fe(CN)₆] as the cyanide source, to facilitate the release of the cyanide nucleophile.[9][14]
Experimental Protocols
Safety First: All manipulations involving cyanide sources must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Prepare a quench solution (e.g., aqueous bleach or hydrogen peroxide/NaOH) to neutralize any cyanide-containing waste.
Protocol 1: General Procedure for Cyanation of 2-Bromodibenzofuran using Zinc Cyanide
This protocol is adapted from general, robust procedures for the cyanation of aryl bromides.[11]
Materials:
-
2-Bromodibenzofuran
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromodibenzofuran (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and dppf (0.04 equiv, 4 mol%).
-
Reagent Addition: Add zinc cyanide (0.6 equiv). Note: Using a slight excess of the aryl halide relative to the cyanide source helps prevent catalyst poisoning.
-
Solvent Addition: Add anhydrous, degassed DMAc via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and palladium black. c. Wash the filtrate with aqueous ammonia solution to complex and remove any residual zinc salts, followed by a water and brine wash. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-cyanodibenzofuran.
Protocol 2: Greener Cyanation of 2-Chlorodibenzofuran using Potassium Ferrocyanide
This protocol is based on modern methods for the cyanation of more challenging aryl chlorides using a non-toxic cyanide source.[4][7][9]
Materials:
-
2-Chlorodibenzofuran
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous Dioxane or Toluene
-
Oven-dried, sealable reaction tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 2-chlorodibenzofuran (1.0 equiv), Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd), XPhos (0.02 equiv, 2 mol%), K₄[Fe(CN)₆]·3H₂O (0.3 equiv), and Na₂CO₃ (1.0 equiv) to a reaction tube.
-
Solvent Addition: Add anhydrous, degassed dioxane to achieve a substrate concentration of approximately 0.2 M.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 120-140 °C. Stir vigorously. Note: Higher temperatures are often necessary for aryl chlorides.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS. Reactions may require 24-48 hours for completion.
-
Workup: a. After cooling, dilute the mixture with ethyl acetate and water. b. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography to afford the desired 2-cyanodibenzofuran.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents or wet solvent.3. Insufficient temperature (especially for chlorides).4. Inappropriate ligand for the substrate. | 1. Ensure a rigorously inert atmosphere; use degassed solvents.2. Use freshly purified reagents and anhydrous solvents.3. Increase reaction temperature in 20 °C increments.4. Screen a panel of ligands (e.g., dppf, XPhos, SPhos). |
| Reaction Stalls | 1. Catalyst poisoning by excess free cyanide.2. Catalyst decomposition at high temperature. | 1. Use a cyanide source with low solubility (Zn(CN)₂) or a phase-transfer catalyst for K₄[Fe(CN)₆]. Ensure the halide is the limiting reagent.2. Use a more stable ligand (e.g., an NHC or biarylphosphine) or a lower reaction temperature if possible. |
| Formation of Dark Precipitate (Palladium Black) | Catalyst decomposition. | 1. Improve inert atmosphere technique.2. Check ligand purity and ensure correct Pd:Ligand ratio (typically 1:1.5 to 1:2).3. Use a more robust precatalyst/ligand system. |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water or other protic impurities. | Ensure all reagents and solvents are scrupulously dried. Moisture can lead to hydrolysis of the cyanide source.[10] |
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Synthesis of Dibenzofuran-2-carbonitrile
Introduction: The Significance of Dibenzofuran-2-carbonitrile in Modern Drug Discovery
This compound is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The dibenzofuran core is a recurring motif in a variety of natural products and pharmacologically active molecules. The introduction of a nitrile group at the 2-position provides a versatile chemical handle for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs. This nitrile moiety can be readily transformed into other critical functional groups such as amines, carboxylic acids, and tetrazoles, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document provides a detailed, field-proven protocol for the synthesis of this compound via a robust palladium-catalyzed cyanation reaction.
Strategic Approach: Palladium-Catalyzed Cyanation of 2-Bromodibenzofuran
The selected synthetic strategy involves the palladium-catalyzed cyanation of the readily accessible precursor, 2-bromodibenzofuran. This modern cross-coupling reaction is favored for its high efficiency, broad functional group tolerance, and generally milder reaction conditions compared to classical methods like the Rosenmund-von Braun reaction. The use of a palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the conversion of the aryl bromide to the corresponding nitrile with high yields. Zinc cyanide (Zn(CN)₂) is employed as the cyanide source, which is less acutely toxic than alkali metal cyanides, offering a comparative safety advantage.
Mechanistic Rationale
The catalytic cycle of the palladium-catalyzed cyanation of an aryl bromide is a well-established process that proceeds through a series of key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (2-bromodibenzofuran), forming a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The desired this compound is formed as the Pd(II) complex undergoes reductive elimination, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
dot graph "Palladium_Catalyzed_Cyanation_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L2" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Br" [label="2-Bromodibenzofuran", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=plaintext]; "Ar-Pd(II)(Br)L2" [label="Pd(II) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Zn(CN)2" [label="Zinc Cyanide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=plaintext]; "Ar-Pd(II)(CN)L2" [label="Cyanated Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=plaintext]; "Ar-CN" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [style=invis]; "Ar-Br" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Ar-Pd(II)(Br)L2"; "Ar-Pd(II)(Br)L2" -> "Transmetalation" [style=invis]; "Zn(CN)2" -> "Transmetalation" [style=invis]; "Transmetalation" -> "Ar-Pd(II)(CN)L2"; "Ar-Pd(II)(CN)L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-CN"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst Regeneration"]; } केंद Caption: Catalytic cycle of palladium-catalyzed cyanation.
Experimental Protocol
This protocol details the synthesis of this compound from 2-bromodibenzofuran.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromodibenzofuran | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Commercially Available |
| Zinc Cyanide (Zn(CN)₂) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
Zinc cyanide is highly toxic if ingested, inhaled, or in contact with skin. It liberates highly toxic hydrogen cyanide gas upon contact with acids. [1] All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromodibenzofuran (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe. The amount of solvent should be sufficient to ensure good stirring (e.g., approximately 5-10 mL per gram of 2-bromodibenzofuran).
-
-
Reaction:
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate. Caution: This step should be performed in the fume hood as there is a potential for the release of residual cyanide.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing the polarity).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Expected Yield and Characterization
-
Expected Yield: 80-90%
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 142-144 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J = 1.6 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.70-7.64 (m, 2H), 7.58 (dd, J = 8.4, 1.6 Hz, 1H), 7.50-7.46 (m, 1H), 7.42-7.38 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.9, 145.2, 129.3, 128.1, 127.5, 124.8, 123.3, 121.8, 119.2, 112.3, 111.5, 110.1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or properly stored palladium catalyst and ligand. |
| Insufficient temperature | Ensure the reaction mixture reaches and maintains the target temperature of 120 °C. | |
| Formation of side products | Presence of water | Use anhydrous solvent and ensure all glassware is thoroughly dried. |
| Reaction time too long | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and materials science endeavors. The provided mechanistic insights and troubleshooting guide aim to empower scientists to successfully implement and adapt this methodology in their laboratories.
References
The Strategic Integration of Dibenzofuran-2-carbonitrile in Advanced Organic Electronics: A Guide for Researchers
The pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and novel functionalities has led to the exploration of a vast chemical space for semiconductor materials. Within this landscape, dibenzofuran-based compounds have emerged as a privileged scaffold, offering a unique combination of high triplet energy, excellent thermal stability, and tunable electronic properties. The introduction of a carbonitrile (-CN) moiety at the 2-position of the dibenzofuran core, yielding dibenzofuran-2-carbonitrile, further refines these characteristics, making it a molecule of significant interest for a range of applications, from vibrant organic light-emitting diodes (OLEDs) to efficient organic solar cells (OSCs) and responsive organic field-effect transistors (OFETs).
This technical guide provides an in-depth exploration of the applications of this compound in organic electronics. Moving beyond a simple recitation of facts, we will delve into the causal relationships between molecular structure and device performance, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for innovation.
The Molecular Advantage: Why this compound?
The efficacy of this compound in organic electronics stems from a synergistic interplay of its constituent parts: the rigid dibenzofuran core and the strongly electron-withdrawing carbonitrile group.
-
The Dibenzofuran Core: This planar, fused-ring system imparts high thermal and morphological stability to materials, a critical factor for long device lifetimes. Its rigid structure also contributes to good charge transport properties. Furthermore, dibenzofuran possesses a high triplet energy, making it an excellent building block for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, as it can effectively confine the triplet excitons on the guest emitter without significant energy loss.
-
The 2-Carbonitrile Substituent: The nitrile group is a potent electron-withdrawing moiety. Its incorporation at the 2-position of the dibenzofuran scaffold significantly influences the molecule's electronic properties. This strategic functionalization allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In the context of bipolar host materials for OLEDs, the carbonitrile group enhances electron injection and transport, balancing the inherent hole-transporting nature of many organic scaffolds. For TADF emitters, the strong electron-accepting nature of the cyano-substituted dibenzofuran unit, when paired with a suitable electron donor, can lead to a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC).
The following diagram illustrates the fundamental donor-acceptor principle often employed in designing materials with this compound.
Caption: Donor-Acceptor architecture for TADF emitters.
Application in Organic Light-Emitting Diodes (OLEDs)
The most prominent application of this compound and its derivatives is in the emissive layer of OLEDs, particularly as host materials and components of TADF emitters.
As a Bipolar Host Material
In phosphorescent and TADF OLEDs, the host material plays a crucial role in facilitating efficient energy transfer to the guest emitter. An ideal host should possess:
-
High Triplet Energy: To prevent reverse energy transfer from the guest.
-
Balanced Charge Transport: To ensure a wide recombination zone within the emissive layer.
-
Good Film-Forming Properties: For the fabrication of uniform and stable devices.
Dibenzofuran-based hosts, particularly those functionalized with electron-withdrawing groups like the carbonitrile moiety, are excellent candidates for bipolar hosts. For instance, combining a hole-transporting unit like carbazole or an arylamine with an electron-transporting this compound unit can lead to materials with balanced charge mobilities.
Table 1: Performance of OLEDs Employing Dibenzofuran-based Host Materials
| Host Material Structure | Emitter Type | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Color Coordinates (CIE) | Reference |
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | Yellow Phosphorescent | 77.2 | 25.3 | (0.50, 0.49) | [1] |
| 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan | Blue Fluorescent | 8.83 | 7.26 | (0.13, 0.12) | [2] |
| Benzonitrile and dicyanocarbazole derived dibenzofuran host | Blue TADF | >20% EQE | >20 | Not Specified | [3] |
Protocol for OLED Fabrication (Vapor Deposition)
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation, a common technique for producing high-performance devices.
1. Substrate Preparation: a. Begin with pre-patterned indium tin oxide (ITO)-coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): e.g., 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC). ii. Hole Transport Layer (HTL): e.g., 30 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB). iii. Emissive Layer (EML): Co-evaporate the this compound-based host material with a phosphorescent or TADF guest emitter at a specific doping concentration (e.g., 10-20 wt%). The thickness of this layer is typically 20-30 nm. The evaporation rates should be carefully controlled to achieve the desired doping ratio. iv. Electron Transport Layer (ETL): e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
3. Cathode Deposition: a. Deposit a thin layer (e.g., 1 nm) of lithium fluoride (LiF) as an electron injection layer. b. Deposit a thicker layer (e.g., 100 nm) of aluminum (Al) as the cathode.
4. Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
Caption: Workflow for vapor-deposited OLED fabrication.
Application in Organic Field-Effect Transistors (OFETs)
The well-defined structure and potential for ordered molecular packing make dibenzofuran derivatives promising candidates for the active channel material in OFETs. The introduction of the carbonitrile group can modulate the charge transport characteristics, potentially leading to ambipolar or n-type behavior, which is less common in organic semiconductors.
While specific data for this compound in OFETs is emerging, related dibenzofuran-containing ladder-type π-conjugated compounds have demonstrated p-type characteristics with hole mobilities in the range of 10⁻³ to 10⁻¹ cm²V⁻¹s⁻¹.[4]
Protocol for OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol describes the fabrication of a common OFET architecture.
1. Substrate Preparation: a. Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate electrode and gate dielectric, respectively. b. Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each. c. Dry the substrate with a nitrogen stream. d. Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.
2. Organic Semiconductor Deposition: a. Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, toluene). b. Deposit a thin film of the organic semiconductor onto the SiO₂ surface via spin-coating or solution shearing. c. Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.
3. Source and Drain Electrode Deposition: a. Use a shadow mask to define the source and drain electrodes. b. Deposit the electrodes (e.g., 50 nm of gold) via thermal evaporation.
4. Device Characterization: a. Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
Caption: Schematic of a BGTC OFET device.
Application in Organic Solar Cells (OSCs)
In OSCs, dibenzofuran derivatives can be employed as either the electron donor or electron acceptor material in the bulk heterojunction (BHJ) active layer. The tunable energy levels of this compound make it an interesting candidate for acceptor materials or as a component in non-fullerene acceptors. Furthermore, dibenzofuran-based materials have been investigated as hole transport materials (HTMs) in perovskite solar cells, demonstrating their versatility. For instance, oligomer HTMs based on p-methoxyaniline-substituted dibenzofurans have achieved power conversion efficiencies of up to 19.46% in flexible perovskite solar cells.[5]
Protocol for OSC Fabrication (Conventional Architecture)
This protocol outlines the fabrication of a standard BHJ organic solar cell.
1. Substrate Preparation: a. Clean patterned ITO-coated glass substrates as described for OLED fabrication.
2. Hole Transport Layer (HTL) Deposition: a. Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO surface. b. Anneal the substrate at an elevated temperature (e.g., 150 °C) in air to remove residual water.
3. Active Layer Deposition: a. Prepare a blend solution of the electron donor (e.g., a conjugated polymer) and the electron acceptor (which could be a this compound derivative) in a suitable solvent (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane). b. Transfer the substrate and the blend solution into a nitrogen-filled glovebox. c. Spin-coat the active layer blend onto the HTL. d. Anneal the film to optimize the morphology of the BHJ.
4. Cathode Deposition: a. Transfer the substrate to a thermal evaporator. b. Deposit the cathode, typically a low work function metal like calcium followed by a protective layer of aluminum (e.g., 20 nm Ca / 100 nm Al).
5. Device Characterization: a. Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination.
Synthesis of this compound: A Plausible Approach
A generalized synthetic scheme is presented below, highlighting the key transformations that would be necessary.
Caption: A generalized synthetic pathway to this compound.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in advancing the field of organic electronics. Its unique combination of a rigid, high-triplet-energy core and a strongly electron-withdrawing substituent provides a versatile platform for the development of high-performance materials for OLEDs, OFETs, and OSCs. The detailed protocols and foundational principles outlined in this guide are intended to serve as a launchpad for further innovation.
Future research in this area will likely focus on the development of novel derivatives of this compound with even more refined properties. This includes the exploration of different substitution patterns to fine-tune the electronic and steric characteristics of the molecules, leading to materials with improved charge transport, enhanced stability, and tailored emission properties. As our understanding of the structure-property relationships in these materials deepens, so too will their impact on the next generation of organic electronic devices.
References
- 1. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Benzonitrile and dicyanocarbazole derived electron transport type host materials for improved device lifetime in blue thermally activated delayed fluorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Dibenzofuran-2-carbonitrile in Modern Medicinal Chemistry
Abstract
The dibenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and clinically relevant pharmaceuticals.[1][2] Its rigid, planar structure and electronic properties make it an ideal backbone for developing targeted therapeutics across a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3] This document provides detailed application notes on Dibenzofuran-2-carbonitrile, a versatile and strategic building block in medicinal chemistry. The nitrile functional group serves as a linchpin for a variety of chemical transformations, enabling the efficient construction of diverse compound libraries for drug discovery programs.[4][5] We will explore the synthesis of this key intermediate and detail its subsequent elaboration into potent bioactive molecules, with a focus on kinase and PARP inhibitors. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical guide to leveraging this powerful synthetic tool.
The Dibenzofuran Core: A Scaffold of Biological Significance
Dibenzofuran is a tricyclic aromatic ether consisting of two benzene rings fused to a central furan ring.[6] This structural unit is not merely a synthetic curiosity; it is a recurring theme in nature and medicine. Derivatives of dibenzofuran have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[2][7] The scaffold's rigidity helps to pre-organize appended functional groups, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency.
The introduction of a nitrile group at the 2-position creates this compound, a particularly valuable intermediate. The cyano group is an exceptionally versatile functional handle; it can be readily converted into amides, carboxylic acids, amines, and various heterocyclic systems, making it a gateway to a vast chemical space.[4][5]
Synthesis of the Key Building Block: this compound
The reliable synthesis of the starting material is paramount. While various methods exist for the synthesis of dibenzofurans, a common subsequent step is the introduction of the nitrile.[8] Direct cyanation of the parent dibenzofuran heterocycle is an efficient strategy.[9]
Protocol 1: Direct Oxidative Cyanation of Dibenzofuran
This protocol describes the direct introduction of a cyano group onto the dibenzofuran ring system using an oxidative cyanation approach.[10] The reaction proceeds via the formation of a cyanide radical or a related electrophilic species that attacks the electron-rich aromatic core.[9] Positional isomers are often formed, with the 2- and 3-positions being common sites of substitution; purification by column chromatography is typically required to isolate the desired 2-cyano isomer.[10]
Workflow for Direct Cyanation
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a quartz photochemical reaction vessel, dissolve dibenzofuran (1.0 equiv) in an appropriate solvent such as methanol or acetonitrile.
-
Reagent Addition: Add a cyanide source, such as sodium cyanide (NaCN, 2.0-3.0 equiv), and any necessary co-reagents or sensitizers.[10]
-
Initiation: Purge the solution with an inert gas (e.g., Argon) for 15-20 minutes. Begin the reaction by irradiating the mixture with a high-pressure UV lamp while maintaining vigorous stirring at ambient temperature.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired this compound from other isomers and byproducts.
Application in Bioactive Molecule Synthesis
Transformation into Carboxamides for Kinase Inhibition
A primary application of this compound is its conversion to dibenzofuran-2-carboxamides. This transformation is typically a two-step process involving hydrolysis of the nitrile to a carboxylic acid, followed by amide bond formation. Dibenzofuran-based amides have been identified as potent inhibitors of several protein kinases, including Pim kinases and CDC-like Kinase 1 (CLK1), which are implicated in cancer cell proliferation and survival.[11][12]
Synthetic Pathway to Dibenzofuran Carboxamides
Caption: Two-step conversion of the nitrile to a diverse amide library.
Protocol 2: Hydrolysis to Dibenzofuran-2-carboxylic acid
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and a mixture of ethanol and water (e.g., 2:1 v/v).
-
Reagent Addition: Add sodium hydroxide (NaOH, 5.0-10.0 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours, or until TLC/LC-MS indicates complete conversion.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the ethanol. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the pure Dibenzofuran-2-carboxylic acid.
Protocol 3: Amide Coupling with Primary/Secondary Amines
-
Setup: In an inert atmosphere, dissolve Dibenzofuran-2-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add an amide coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the target amide.
Quantitative Data: Inhibition of Pim-1, Pim-2, and CLK1 by Dibenzofuran Derivatives
The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected dibenzofuran-4-carboxamide derivatives, demonstrating the potential of this scaffold in kinase inhibitor design.[12]
| Compound ID | Modification | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | CLK1 IC₅₀ (µM) |
| Lead Cmpd 1 | R = Phenyl | 0.5 | 1.2 | 0.08 |
| Analog 1a | R = 4-Fluorophenyl | 0.3 | 0.9 | 0.05 |
| Analog 1b | R = 3-Chlorophenyl | 0.7 | 1.5 | 0.12 |
| Analog 1c | R = 4-Methoxyphenyl | 1.1 | 2.5 | 0.20 |
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
To build greater molecular complexity, the dibenzofuran core can be functionalized using palladium-catalyzed cross-coupling reactions.[13][14] The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between sp²-hybridized carbons.[14][15] By starting with a halogenated version of this compound (e.g., 4-bromo-dibenzofuran-2-carbonitrile), one can introduce a wide array of aryl or heteroaryl substituents.
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-dibenzofuran-2-carbonitrile
This protocol details a general procedure for the coupling of an aryl halide with an organoboronic acid, a cornerstone reaction in modern drug discovery.[15][16]
Generalized Suzuki-Miyaura Coupling Scheme
Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.
Step-by-Step Methodology:
-
Setup: To an oven-dried reaction vessel, add 4-bromo-dibenzofuran-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[13]
-
Solvent Addition: Seal the vessel and purge with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).[13]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-dibenzofuran-2-carbonitrile.
Case Study: A Synthetic Blueprint for Dibenzofuran-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair.[17] In many cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality and tumor cell death. Several PARP inhibitors are now approved cancer therapies.[18] The dibenzofuran scaffold can serve as a core for novel PARP inhibitors. Here, we propose a synthetic route starting from this compound to a hypothetical PARP inhibitor, showcasing the integration of the previously described protocols.
Proposed Synthetic Pathway to a PARP Inhibitor Scaffold
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 4. Ligand-Promoted Non-Directed C–H Cyanation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dibenzofuran-2-carbonitrile as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
The dibenzofuran scaffold is a privileged heterocyclic motif renowned for its rigid, planar structure and unique electronic properties, making it a cornerstone in medicinal chemistry.[1][2] Derivatives of dibenzofuran exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide focuses on dibenzofuran-2-carbonitrile, a key intermediate whose nitrile functional group serves as a versatile synthetic handle for constructing complex pharmaceutical agents. We provide an in-depth analysis of its synthesis and subsequent transformations, complete with detailed, field-tested protocols and the scientific rationale behind methodological choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful precursor in their synthetic campaigns.
Introduction: The Significance of the Dibenzofuran Core
Dibenzofuran is a thermally robust, aromatic heterocycle composed of two benzene rings fused to a central furan ring.[6][7] This structural rigidity is crucial for its function in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The dibenzofuran nucleus is present in numerous natural products and synthetic compounds with significant biological activity.[8][9]
The strategic placement of a carbonitrile (cyano) group at the C2 position unlocks a wealth of synthetic possibilities. The nitrile group is a powerful electron-withdrawing group and a versatile functional handle that can be transformed into a variety of other essential pharmacophores, such as tetrazoles, amides, carboxylic acids, and amines. This versatility makes this compound an exceptionally valuable starting material for building libraries of novel drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₇NO | PubChem |
| Molecular Weight | 193.20 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Typical |
| Melting Point | 144-145 °C | [10] |
| Solubility | Soluble in nonpolar organic solvents like DCM, THF, DMF | [2] |
Synthesis of the Precursor: this compound
The most direct and common route to this compound is through the cyanation of an appropriately substituted dibenzofuran, typically 2-bromodibenzofuran. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation due to their high efficiency, broad substrate scope, and tolerance of various functional groups.[11][12]
Causality of Method Selection:
-
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand, are chosen for their ability to efficiently catalyze the C(sp²)-CN bond formation. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl bromide, followed by transmetalation with a cyanide source and reductive elimination to yield the product and regenerate the catalyst.
-
Cyanide Source: While traditional sources like KCN or NaCN are effective, their extreme toxicity is a major drawback. Safer alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred in modern synthesis as they are more stable and less toxic.[12][13]
-
Solvent: Aprotic polar solvents like DMF or DMA are used to dissolve the reagents and facilitate the reaction, which often requires elevated temperatures.
Protocol 2.1: Palladium-Catalyzed Cyanation of 2-Bromodibenzofuran
Materials:
-
2-Bromodibenzofuran (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromodibenzofuran, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Inert Atmosphere: Seal the flask, evacuate under vacuum, and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Key Synthetic Transformations and Protocols
The nitrile group of this compound is a gateway to several critical functionalities in drug molecules.
Synthesis of 5-Substituted Tetrazoles
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[14] It offers improved metabolic stability and pharmacokinetic properties. The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition with an azide source.[15][16]
Causality of Method Selection:
-
Reagents: Sodium azide (NaN₃) is the most common azide source. A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or trialkyltin azide, is often used to activate the nitrile, making it more electrophilic and accelerating the cycloaddition.[16][17] However, due to the high toxicity of tin compounds, zinc or acid-catalyzed methods are preferred.[14]
-
Safety: WARNING: Sodium azide is highly toxic and potentially explosive. Hydrazoic acid (HN₃), which can form in situ, is also toxic and explosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1.1: Zinc-Catalyzed Synthesis of 5-(Dibenzofuran-2-yl)-1H-tetrazole
Materials:
-
This compound (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Chloride (ZnCl₂) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (1M HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound, sodium azide, and zinc chloride in DMF.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere for 18-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1M HCl. This step neutralizes excess azide and protonates the tetrazole.
-
Precipitation & Filtration: Stir the acidic mixture for 1 hour. The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with water to remove inorganic salts.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure tetrazole product.
Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
While the nitrile is a key functional handle, other positions on the dibenzofuran ring can be used for diversification via cross-coupling reactions. For instance, if starting from a di-halogenated dibenzofuran, one halide can be converted to the nitrile, leaving the other available for a Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.[18]
Causality of Method Selection:
-
Versatility: The Suzuki-Miyaura coupling is one of the most robust C-C bond-forming reactions, tolerant of a vast array of functional groups, including nitriles.[19][20]
-
Reagents: The reaction requires a palladium catalyst, a base (e.g., K₂CO₃, K₃PO₄), and an organoboron reagent (e.g., an arylboronic acid).[21][22] The choice of ligand, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates.[18]
Protocol 3.2.1: Suzuki Coupling of a Hypothetical 8-Bromo-dibenzofuran-2-carbonitrile
Materials:
-
8-Bromo-dibenzofuran-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Degassing: Degas the dioxane/water solvent mixture by bubbling nitrogen or argon through it for 20-30 minutes.
-
Reaction Setup: To a Schlenk flask, add 8-bromo-dibenzofuran-2-carbonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction to 90 °C and stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup & Extraction: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table 2: Representative Yields for Key Transformations
| Starting Material | Transformation | Product | Typical Yield | Reference Protocol |
| 2-Bromodibenzofuran | Pd-Catalyzed Cyanation | This compound | 85-95% | [12] |
| This compound | Tetrazole Formation | 5-(Dibenzofuran-2-yl)-1H-tetrazole | 72-95% | [14] |
| 8-Bromo-dibenzofuran-2-carbonitrile | Suzuki Coupling | 8-Aryl-dibenzofuran-2-carbonitrile | 70-90% | [18][19] |
Case Study: Relevance to Vilazodone Synthesis
While not a direct dibenzofuran, the antidepressant drug Vilazodone contains a benzofuran core and a crucial cyano-substituted indole moiety. The synthetic strategies used for Vilazodone highlight the importance of the transformations discussed.[23][24] Key steps often involve the coupling of a benzofuran-piperazine side chain with a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[25][26] The presence of the nitrile group on the indole ring is critical for the drug's activity and demonstrates the value of cyano-functionalized heterocyclic precursors in the synthesis of complex neurologically active agents.
Conclusion
This compound is a high-value precursor for pharmaceutical synthesis, offering a robust scaffold and a synthetically versatile nitrile handle. Through well-established protocols such as palladium-catalyzed cyanation, cycloaddition to form tetrazoles, and participation in further cross-coupling reactions, chemists can efficiently access a diverse range of complex molecules. The methodologies outlined in this guide provide a solid foundation for researchers to explore and develop novel dibenzofuran-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 6. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 7. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 14. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
- 17. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pjps.pk [pjps.pk]
- 21. rsc.org [rsc.org]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 23. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Dibenzofuran-2-carbonitrile Derivatives
Introduction: The Synthetic Value of Functionalized Dibenzofurans
Dibenzofuran derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules and advanced materials.[1][2] Their rigid, planar structure and unique electronic properties have made them a focal point in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the dibenzofuran scaffold is paramount to modulating these properties and developing novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[4][5]
This guide provides a detailed examination of the application of the Suzuki coupling reaction to the synthesis of 2-arylated dibenzofuran-2-carbonitrile derivatives. We will delve into the mechanistic nuances of this transformation, particularly addressing the challenges posed by the electron-deficient nature of the this compound core, and provide a comprehensive, field-proven protocol for researchers in drug development and organic synthesis.
Mechanistic Considerations for Coupling with this compound
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] However, the electronic properties of the substrates can significantly influence the efficiency of each step. This compound, possessing an electron-withdrawing nitrile group, presents specific challenges and considerations.
The catalytic cycle begins with the oxidative addition of the halo-dibenzofuran-2-carbonitrile to a Pd(0) complex. The electron-withdrawing nature of the nitrile group can facilitate this rate-limiting step by making the aryl halide more susceptible to reaction with the palladium center.[7]
Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium complex. This step is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.[8] For electron-deficient systems, careful selection of the base is crucial to ensure efficient transmetalation without promoting side reactions.
The final step, reductive elimination, results in the formation of the desired C-C bond and regeneration of the Pd(0) catalyst. The electronic nature of the ligands on the palladium center plays a significant role in promoting this step.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Optimization
Successful Suzuki coupling of this compound derivatives hinges on the careful selection and optimization of several key reaction parameters:
-
Palladium Catalyst and Ligand: For electron-deficient aryl halides, palladium catalysts equipped with electron-rich and bulky phosphine ligands are often superior.[9] Ligands such as SPhos and XPhos have demonstrated high efficacy in promoting the coupling of challenging substrates.[9][10] Common palladium precursors include Pd(OAc)₂ and Pd(PPh₃)₄.[11][12] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[5]
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[8] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed.[11][12] The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, milder conditions may be necessary.
-
Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[12] A popular choice is a combination of 1,4-dioxane and water.[11] The ratio of the solvents can influence the solubility of the reactants and the overall reaction kinetics.
-
Reaction Temperature and Time: The reaction temperature is a critical parameter that can affect the rate of reaction and the stability of the catalyst. While some Suzuki couplings can proceed at room temperature, reactions involving challenging substrates often require heating.[5] Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of a halo-dibenzofuran-2-carbonitrile with an arylboronic acid. Optimization of the specific conditions may be necessary depending on the nature of the coupling partners.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from successful couplings of related benzofuran systems and serves as an excellent starting point.[11][12]
Materials:
-
Bromo-dibenzofuran-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-dibenzofuran-2-carbonitrile, arylboronic acid, and the chosen base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki coupling of analogous electron-deficient heterocyclic systems. These serve as a valuable reference for initial experimental design.
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 90 °C | 100 °C |
| Time | 12-16 h | 8-12 h |
Note: Yields are highly dependent on the specific substrates used.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands (e.g., XPhos, RuPhos), or trying a different base (e.g., Cs₂CO₃). Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.
-
Side Reactions: The formation of homocoupling products from the boronic acid can be an issue. Using a slight excess of the boronic acid can sometimes mitigate this. Protodeboronation (loss of the boronic acid group) can occur in the presence of water and base; minimizing reaction time once the starting material is consumed can be beneficial.
-
No Reaction: If no reaction occurs, verify the quality of the palladium catalyst and ensure an inert atmosphere is maintained. Increasing the reaction temperature may be necessary, but care should be taken to avoid decomposition of the starting materials or catalyst.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized this compound derivatives. While the electron-withdrawing nature of the nitrile group presents certain challenges, a rational approach to the selection of catalyst, ligand, base, and solvent system can lead to high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel molecules with therapeutic and material science applications.
References
- 1. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
Application Note: Quantitative Analysis of Dibenzofuran-2-carbonitrile by HPLC-UV and GC-MS
Abstract
This application note presents robust and validated analytical methodologies for the quantitative determination of Dibenzofuran-2-carbonitrile. As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, its precise quantification is essential for ensuring product quality, purity, and process consistency. We provide detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace analysis and impurity profiling. This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable methods for the characterization of this compound.
Introduction and Principles of Analysis
This compound (CAS: 20927-96-2, Molecular Formula: C₁₃H₇NO, MW: 193.20 g/mol ) is a heterocyclic aromatic compound. Its structure, featuring a dibenzofuran core, imparts significant chemical and thermal stability, while the nitrile group and aromatic system provide a strong chromophore for UV detection.[1][2] The accurate measurement of this compound is paramount in pharmaceutical development, where it may be a synthetic precursor or a process-related impurity that must be controlled according to regulatory guidelines.[3][4]
The selection of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is the workhorse for quality control (QC) laboratories.[5] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Given this compound's aromatic nature, reversed-phase HPLC using a C18 column is highly effective. Its strong UV absorbance allows for sensitive and reliable quantification, making it ideal for assay and purity determinations in bulk materials and formulated products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For applications requiring higher sensitivity and selectivity, such as trace impurity analysis or identification of unknown related substances, GC-MS is the method of choice.[7] This technique is suitable for thermally stable and volatile compounds.[8] this compound's stable structure allows it to be vaporized without degradation. The gas chromatograph provides high-resolution separation, while the mass spectrometer offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, enabling confident quantification at parts-per-billion (ppb) levels.[9][10]
Comparative Performance of Analytical Methods
The performance of each analytical technique was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[11] The data presented below are representative values based on validated methods for structurally similar aromatic nitrile compounds.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale / Comment |
| Linearity Range | 0.5 - 150 µg/mL | 0.01 - 25 µg/mL | GC-MS offers a significantly lower detection range, ideal for trace analysis. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Both methods provide excellent linearity within their respective ranges. |
| Limit of Detection (LOD) | ~ 0.15 µg/mL | ~ 0.003 µg/mL | The selectivity of the mass spectrometer results in a much lower LOD. |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL | ~ 0.01 µg/mL | The LOQ for GC-MS is suitable for quantifying trace-level impurities. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods demonstrate high accuracy for reliable quantification. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC-UV generally offers slightly better precision for routine assays. |
| Primary Application | Assay, Purity, Routine QC | Impurity Profiling, Trace Analysis | The choice depends on the required sensitivity and analytical objective. |
Method 1: Quantification by HPLC-UV
This method is designed for the robust, routine quantification of this compound in samples such as bulk drug substance or reaction mixtures where the analyte is a major component.
Experimental Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm (Note: A UV scan of a standard solution should be performed to confirm the wavelength of maximum absorbance).
-
Run Time: Approximately 10 minutes.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 150 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a target concentration within the calibration range. The solution may be sonicated to ensure complete dissolution.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into an HPLC vial before injection to prevent particulate matter from damaging the column.
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Quantification by GC-MS
This method is ideal for the sensitive detection and quantification of this compound, particularly for trace-level analysis and impurity profiling where definitive identification is required.
Experimental Protocol
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the molecular ion (m/z 193) and at least two characteristic fragment ions. A full scan acquisition should be performed on a concentrated standard to confirm fragmentation patterns.
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.01 - 25 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in the same solvent used for the standards to achieve a concentration within the calibration range.
-
Vial Transfer: Transfer the final solutions to GC vials for analysis. Filtration may be necessary if the sample contains particulates.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation Strategy
To ensure that the analytical data are reliable, the chosen method must be validated according to established guidelines from regulatory bodies like the ICH.[4][6] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[11]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
This application note provides two comprehensive, robust, and reliable analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, offering excellent precision and accuracy for assay and purity determinations. The GC-MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification, impurity profiling, and confirmatory analysis. The selection between these methods should be guided by the specific analytical requirements, including the sample matrix, required limits of detection, and available instrumentation.
References
- 1. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 79002-39-4|Benzofuran-5-carbonitrile|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peerj.com [peerj.com]
- 11. ijrst.com [ijrst.com]
Large-Scale Synthesis of Dibenzofuran-2-carbonitrile: An Application Note and Detailed Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran-2-carbonitrile is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. Its rigid, planar structure and functional nitrile group make it an important intermediate for creating novel pharmaceuticals and organic electronics. This document provides a comprehensive guide to the large-scale synthesis of this compound, emphasizing a robust and scalable two-step synthetic route. We detail a protocol starting from the commercially available dibenzofuran, proceeding through a brominated intermediate, and culminating in the target nitrile. The causality behind experimental choices, process optimization, safety considerations, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and safety in a laboratory or pilot plant setting.
Introduction
This compound is a high-value chemical intermediate characterized by the dibenzofuran heterocyclic core with a nitrile substituent at the 2-position. This particular arrangement of atoms imparts unique electronic and structural properties, making it a sought-after precursor in various fields. In drug discovery, the dibenzofuran scaffold is present in a range of biologically active compounds. The nitrile group itself is a versatile functional handle, readily converted into other functionalities such as carboxylic acids, amines, or tetrazoles, which are crucial for modulating the pharmacological profiles of lead compounds.
The primary challenge in producing this compound on a larger scale lies in achieving high purity and yield while maintaining cost-effectiveness and operational safety. The synthetic strategy must be carefully selected to avoid harsh reaction conditions, expensive reagents, and problematic impurities that can complicate downstream applications. This guide focuses on a well-established and scalable pathway: the bromination of dibenzofuran followed by a palladium-catalyzed cyanation.
Overview of the Synthetic Strategy
The selected two-step approach for the synthesis of this compound is outlined below. This method is favored for its reliability, scalability, and the commercial availability of the starting material.
Caption: Two-step synthesis of this compound.
Detailed Large-Scale Synthetic Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, optimized for a large-scale laboratory setting.
Part A: Synthesis of 2-Bromodibenzofuran (Intermediate)
The first step is the regioselective bromination of dibenzofuran. The 2-position is electronically favored for electrophilic substitution.
Materials and Equipment:
-
Large multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Heating mantle with temperature control.
-
Ice bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dibenzofuran | 168.19 | 100 g | 0.595 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 108 g | 0.607 | Brominating agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | Solvent |
Protocol:
-
Reaction Setup: In a 2 L three-neck flask, dissolve 100 g (0.595 mol) of dibenzofuran in 500 mL of DMF. Begin stirring with the mechanical stirrer to ensure homogeneity.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add 108 g (0.607 mol) of N-Bromosuccinimide (NBS) portion-wise over 1 hour, maintaining the internal temperature below 10 °C. The addition of NBS is exothermic, and careful control is crucial to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMF and succinimide.
-
Purification: The crude 2-Bromodibenzofuran can be purified by recrystallization. Suspend the crude solid in hot ethanol or isopropanol, and add just enough solvent to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight. A typical yield is 80-90%.
Part B: Synthesis of this compound (Final Product)
This step involves the conversion of the bromide to the nitrile using a palladium-catalyzed cyanation reaction. While the traditional Rosenmund-von Braun reaction using copper(I) cyanide is an option, modern palladium-catalyzed methods often offer milder conditions and higher functional group tolerance.[1][2][3][4] The use of zinc cyanide is common, but for enhanced safety, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be employed as a less toxic cyanide source.[5][6][7]
Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Multi-neck flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Heating mantle with temperature control.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Bromodibenzofuran | 247.09 | 100 g | 0.405 | Intermediate from Part A |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 28.5 g | 0.243 | Cyanide source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 1.85 g | 0.002 | Palladium catalyst |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 2.25 g | 0.004 | Ligand |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 1 L | - | Solvent |
Protocol:
-
Inert Atmosphere Setup: Assemble the reaction flask and associated glassware, and ensure the system is free of leaks. Purge the entire system with nitrogen for at least 30 minutes. It is crucial to maintain an inert atmosphere as the palladium catalyst is sensitive to oxygen.
-
Reagent Charging: To the flask, add 100 g (0.405 mol) of 2-Bromodibenzofuran, 28.5 g (0.243 mol, 0.6 eq) of zinc cyanide, 1.85 g (0.002 mol, 0.5 mol%) of Pd₂(dba)₃, and 2.25 g (0.004 mol, 1 mol%) of dppf.
-
Solvent Addition: Add 1 L of anhydrous, degassed DMAc to the flask via cannula or syringe.
-
Reaction: Begin vigorous stirring and heat the mixture to 120-130 °C. Maintain this temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a solution of 10% aqueous ammonia (2 L) and stir for 1 hour. This step quenches the excess cyanide and complexes with zinc salts.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate or toluene (3 x 500 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 1 L) and then with brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/heptane. Alternatively, for very high purity, column chromatography on silica gel may be employed.
-
Drying: Dry the final product under vacuum at 50-60 °C to a constant weight. A typical yield is 75-85%.
Process Optimization and Scale-Up
When moving from a laboratory scale to a pilot or production scale, several factors must be considered:
-
Heat Transfer: Both the bromination and cyanation reactions have thermal profiles that need to be managed. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.
-
Mixing: Efficient mixing is critical for maintaining homogeneity, especially in heterogeneous mixtures like the cyanation step. The choice of impeller and stirring speed must be optimized to ensure good mass transfer without causing excessive shear.
-
Reagent Addition: The portion-wise addition of NBS in the bromination step should be replaced with a controlled feed using a pump on a larger scale to ensure consistent temperature control.
-
Safety: The handling of large quantities of DMF, DMAc, and especially cyanide sources requires stringent safety protocols. Zinc cyanide is toxic, and appropriate engineering controls (fume hoods, enclosed systems) and personal protective equipment (PPE) are mandatory. Waste streams containing cyanide must be treated with bleach or hydrogen peroxide before disposal according to regulations.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using a suite of analytical techniques.
Table of Expected Analytical Data:
| Compound | Technique | Expected Results |
| 2-Bromodibenzofuran | ¹H NMR (CDCl₃) | δ ~ 8.1-7.4 (m, 7H, Ar-H) |
| Melting Point | ~ 110-112 °C | |
| MS (EI) | m/z 246/248 (M⁺, Br isotope pattern) | |
| This compound | ¹H NMR (CDCl₃) | δ ~ 8.3-7.5 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~ 119 (CN), plus aromatic signals | |
| IR (KBr) | ~ 2220-2230 cm⁻¹ (C≡N stretch) | |
| Melting Point | ~ 145-147 °C | |
| HPLC Purity | > 99% |
Safety and Hazard Management
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
DMF and DMAc: These are high-boiling polar aprotic solvents. They are skin and respiratory irritants and are suspected teratogens. Always handle them in a fume hood.
-
Zinc Cyanide (Zn(CN)₂): Highly toxic if ingested, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. All operations involving zinc cyanide must be conducted in a well-ventilated fume hood. A dedicated cyanide spill kit and a calcium gluconate antidote kit should be readily available.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Handle with care in an inert atmosphere where possible.
-
Waste Disposal: All waste streams, particularly those containing cyanide, must be quenched and disposed of according to institutional and governmental regulations. Aqueous cyanide waste can be treated with an excess of sodium hypochlorite (bleach) under basic conditions.
Conclusion
The described two-step protocol for the synthesis of this compound provides a reliable and scalable method for producing this valuable intermediate. By starting with the bromination of dibenzofuran and followed by a palladium-catalyzed cyanation, high yields and purity can be achieved. Careful attention to reaction conditions, purification techniques, and stringent safety protocols are paramount for the successful and safe execution of this synthesis on a large scale.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Rosenmund-von Braun Synthesis [drugfuture.com]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dibenzofuran-2-carbonitrile by Recrystallization
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical advice for the purification of crude Dibenzofuran-2-carbonitrile via recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Understanding the Compound - Core Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring a large, relatively non-polar dibenzofuran core and a polar nitrile (-CN) group, dictates its solubility and purification strategy. Understanding its physical properties is the first step in designing an effective recrystallization protocol.
| Property | Value / Description | Significance for Recrystallization |
| Molecular Formula | C₁₃H₇NO | Indicates a predominantly aromatic, carbon-rich structure. |
| Molecular Weight | 193.20 g/mol [1] | Useful for calculating molar quantities and theoretical yield. |
| Appearance | White to off-white solid[1] | Color in the crude product suggests impurities. Activated carbon may be needed if the crude material is highly colored. |
| Melting Point | Not widely reported. Crucial to determine experimentally. | This is a critical parameter. If the melting point of the crude solid is lower than the boiling point of the chosen solvent, the compound may "oil out" instead of crystallizing.[2] |
| Solubility Profile | Parent (Dibenzofuran): Insoluble in water; soluble in ethanol, benzene, diethyl ether, and acetic acid. | The nitrile group increases polarity. Expect moderate solubility in polar protic/aprotic solvents (e.g., ethanol, acetone, acetonitrile) and lower solubility in non-polar solvents (e.g., hexanes). |
Section 2: The Recrystallization Workflow: A Foundational Overview
Recrystallization is a purification technique based on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal solvent will dissolve the target compound completely when hot but only sparingly when cold, while impurities remain either completely soluble or completely insoluble at all temperatures.
The general workflow is visualized below. Each step presents a control point critical for achieving high purity and yield.
Caption: General workflow for the recrystallization of an organic solid.
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success before moving to the next stage.
Part A: Mandatory Solvent Screening (Microscale)
Never commit your entire batch of crude material without first identifying a suitable solvent.
-
Preparation : Place ~20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition : To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop, until you reach ~0.5 mL. Note the solubility.
-
Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Observe if the solid dissolves completely.
-
Cooling : If the solid dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Evaluation :
-
Ideal Solvent : The compound is sparingly soluble at room temperature, fully soluble at boiling, and forms abundant crystals upon cooling.
-
Poor Solvent (Too Soluble) : The compound dissolves completely at room temperature.
-
Poor Solvent (Insoluble) : The compound does not dissolve even when boiling. This could be a candidate for a mixed-solvent system's "anti-solvent".
-
Part B: Bulk Recrystallization Protocol
-
Dissolution : Place your crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen ideal solvent.
-
Heating to a Boil : Heat the mixture to a gentle boil on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely. Adding a large excess of solvent is the most common cause of poor yield.[2]
-
(Optional) Decolorization : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Reheat the solution to a boil for 5-10 minutes.
-
(Optional) Hot Gravity Filtration : If you used activated carbon or if there are insoluble impurities, you must perform a hot gravity filtration to remove them. Use a pre-heated stemless funnel and fluted filter paper to minimize premature crystallization in the funnel.[1]
-
Crystallization : Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Rapid cooling traps impurities.[3] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash away any adhering impurities. Re-apply the vacuum to pull the wash solvent through.[1]
-
Drying : Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product by melting point and spectroscopy.
Section 4: Troubleshooting Guide
Q1: I've cooled my solution, but no crystals have formed. What should I do?
-
Cause A: Excessive Solvent. This is the most common reason for crystallization failure.[2] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again.
-
-
Cause B: Supersaturation. The solution is thermodynamically unstable but requires an energy input or nucleation site to begin crystallization.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic glass fragments can serve as nucleation sites.[2]
-
Solution 2: Seed Crystal. If you have a small crystal of pure product, add it to the solution to induce crystallization.
-
Q2: My compound separated as an oily liquid instead of solid crystals ("oiling out"). Why did this happen and how can I fix it?
-
Cause: This typically occurs when the melting point of your solid is below the boiling point of the solvent. The compound melts in the hot solvent before it can dissolve, and upon cooling, it separates as a liquid phase because the solution becomes saturated above the compound's melting point.[2][3] Significant impurities can also lower the melting point and promote oiling out.
-
Solution 1: Re-dissolve and Dilute. Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15%) to lower the saturation temperature.[2]
-
Solution 2: Slower Cooling. Allow the flask to cool much more slowly. You can do this by leaving it on a hotplate that is turned off or by insulating the flask. This gives the molecules more time to orient themselves into a crystal lattice.[2]
-
Solution 3: Change Solvents. If the problem persists, your chosen solvent is likely incompatible. Re-screen for a solvent with a lower boiling point.
-
Q3: My final yield is very low. Where did my product go?
-
Cause A: Too much solvent was used during dissolution. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Before discarding the filtrate (mother liquor), try concentrating it by rotary evaporation and cooling again to recover a second crop of crystals. Note that this second crop may be less pure.
-
-
Cause B: Premature crystallization during hot filtration. The product crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your funnel and receiving flask are kept hot during filtration. Use a stemless funnel. If crystals form, you can try washing them through with a small amount of fresh, hot solvent.
-
-
Cause C: Excessive washing. Using too much or warm solvent to wash the crystals can redissolve a portion of your product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Section 5: Frequently Asked Questions (FAQs)
Q: How do I choose a starting solvent for screening for this compound? A: Apply the "like dissolves like" principle.[4] The molecule has a large non-polar aromatic system but also a polar nitrile group. This suggests that solvents of intermediate polarity are excellent starting points. Alcohols (ethanol, isopropanol) or ketones (acetone) are often effective. For aromatic nitriles, acetonitrile can also be a good choice.[5]
Q: My crude product is dark brown. Will recrystallization alone remove the color? A: Not always. Highly colored impurities are often large, polar molecules that may co-crystallize with your product. For intense coloration, the use of activated carbon after dissolving the crude product but before hot filtration is recommended. The carbon adsorbs the colored impurities, which are then filtered away.[3]
Q: I don't have a single good solvent. What should I do? A: Use a mixed-solvent system. Find a "good" solvent that dissolves the compound readily even when cold, and a miscible "bad" or "anti-solvent" in which the compound is nearly insoluble. Dissolve the crude product in a minimum of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then cool slowly. Common pairs include ethanol/water and ethyl acetate/hexanes.
Section 6: Visualizing Solvent Selection
Common Recrystallization Solvents
The choice of solvent is a balance between solubility characteristics and practical considerations like boiling point.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds; often used as an anti-solvent. |
| Ethanol | 78 | High | Excellent general-purpose solvent for moderately polar compounds. |
| Acetonitrile | 82 | High | Often works well for compounds containing nitrile groups.[5] |
| Acetone | 56 | Medium-High | Strong solvent, but its low boiling point can lead to evaporation. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Toluene | 111 | Low | Good for non-polar and aromatic compounds; high boiling point can cause "oiling out". |
| Hexanes | ~69 | Very Low | Good for non-polar compounds; often used as an anti-solvent. |
Solvent Selection Decision Logic
This diagram illustrates the logical process for choosing a purification solvent system based on preliminary solubility tests.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- 1. file.leyan.com [file.leyan.com]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzo[b,d]furan-2-carbonitrile [myskinrecipes.com]
- 4. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Dibenzofuran-2-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Dibenzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this important heterocyclic building block.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science compounds.[1] While several synthetic routes exist, achieving high yields and purity can be challenging. The most common and reliable method involves the palladium-catalyzed cyanation of 2-halodibenzofuran. An alternative route involves the conversion of dibenzofuran-2-carbaldehyde. This guide focuses on optimizing these pathways, addressing common pitfalls from catalyst deactivation to product purification.
Primary Synthetic Route: Palladium-Catalyzed Cyanation of 2-Bromodibenzofuran
The introduction of a cyano group onto the dibenzofuran scaffold is most effectively achieved via palladium-catalyzed cross-coupling of 2-bromodibenzofuran with a cyanide source. This method offers high regioselectivity and functional group tolerance.[2] The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (or halide/cyanide exchange) and reductive elimination to yield the desired nitrile product.[2]
Workflow for Palladium-Catalyzed Cyanation
Caption: General experimental workflow for Pd-catalyzed cyanation.
Frequently Asked Questions & Troubleshooting
Q1: My Pd-catalyzed cyanation reaction has a very low yield or has stalled. What are the likely causes?
A1: This is a common issue that can stem from several factors, primarily related to the catalyst's activity and the reaction environment.
-
Catalyst Deactivation (Cyanide Poisoning): This is the most significant challenge in palladium-catalyzed cyanations. Excess cyanide ions can strongly coordinate to the palladium center, deactivating the catalyst.[2]
-
Inactive Catalyst: The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precatalyst. If this reduction doesn't occur efficiently, the reaction won't start.
-
Solution: Ensure your reagents and solvent are anhydrous and the reaction is under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) species. Some precatalysts, like G3 palladacycles, are designed for rapid generation of the active species.[4]
-
-
Poor Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Suboptimal Temperature: The reaction may require a specific temperature to overcome the activation energy for oxidative addition.
-
Solution: Most cyanations of aryl bromides require temperatures between 80-120 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to ligand decomposition or side reactions.
-
Q2: Which cyanide source is best? I'm concerned about toxicity.
A2: The choice of cyanide source is a balance between reactivity, safety, and cost.
| Cyanide Source | Pros | Cons |
| Zn(CN)₂ | Less toxic than alkali metal cyanides; helps prevent catalyst poisoning.[6][7] | Stoichiometric use can complicate workup. |
| K₄[Fe(CN)₆] | Significantly less toxic and environmentally benign; inexpensive.[7][8] | Often requires higher temperatures or more active catalysts. |
| NaCN / KCN | Highly reactive and inexpensive. | Extremely toxic; can readily poison the catalyst.[2] |
| CuSCN | Inexpensive and nontoxic cyanide source. | May require specific additives like formic acid. |
For most applications, Zinc Cyanide (Zn(CN)₂) is the recommended starting point due to its superior performance in preventing catalyst deactivation and its relatively lower toxicity.[6]
Q3: I see multiple spots on my TLC plate. What are the likely impurities?
A3: Besides unreacted 2-bromodibenzofuran, several side products can form.
-
Dibenzofuran (Hydrodebromination): This occurs if the aryl halide is reduced instead of undergoing cyanation. This can be favored by moisture or certain additives.
-
Dibenzofuran-2-carboxamide: If water is present in the reaction mixture, the nitrile product can undergo partial or full hydrolysis, especially at high temperatures or during workup.
-
Homocoupled Byproduct (Bi-dibenzofuran): This can sometimes occur, especially with highly active catalyst systems.
Solution: Use co-spotting on your TLC plate with the starting material to identify it. The product, this compound, is more polar than the starting bromide and will have a lower Rf value.[9] Purification via column chromatography is typically required to separate these components.
Optimized Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from established methods for the cyanation of aryl halides and should be performed by trained personnel in a well-ventilated fume hood.[3][6]
-
Preparation: To an oven-dried Schlenk flask, add 2-bromodibenzofuran (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed dimethylacetamide (DMAC) via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.
Alternative Route: Conversion from Dibenzofuran-2-carbaldehyde
If 2-bromodibenzofuran is unavailable, the nitrile can be synthesized from the corresponding aldehyde, Dibenzofuran-2-carbaldehyde.[10] This is typically a two-step process in one pot, involving the formation of an aldoxime intermediate followed by dehydration.
Workflow for Aldehyde to Nitrile Conversion
Caption: One-pot workflow for aldehyde to nitrile synthesis.
Frequently Asked Questions & Troubleshooting
Q1: What are some reliable methods for converting an aromatic aldehyde to a nitrile?
A1: Several effective one-pot methods exist that avoid the isolation of the potentially unstable aldoxime intermediate.
-
Hydroxylamine in N-methylpyrrolidone (NMP): Heating the aldehyde with hydroxylamine hydrochloride in NMP is a direct, one-pot process that converts both aromatic and aliphatic aldehydes to nitriles in high yields.[11]
-
NBS and Ammonia: A mild method using N-Bromosuccinimide (NBS) and aqueous ammonia can rapidly convert aldehydes to nitriles at low temperatures (0 °C).[11]
-
O-phenylhydroxylamine: This reagent can efficiently convert aldehydes to nitriles in a buffered aqueous medium, which can be advantageous for certain substrates.[12]
Q2: My aldehyde-to-nitrile conversion is incomplete, and I still see starting material. How can I drive it to completion?
A2: Incomplete conversion is often due to insufficient dehydration of the aldoxime intermediate.
-
Dehydrating Agent: Ensure your dehydrating agent is active. For example, if using acetic anhydride, ensure it has not been hydrolyzed by atmospheric moisture.
-
Temperature and Time: Some dehydration steps require higher temperatures. If the reaction stalls at a lower temperature, cautiously increase the heat while monitoring for decomposition. Extending the reaction time may also be necessary.[12]
-
Water Removal: The dehydration step produces water, which can be inhibitory. If feasible for the reaction scale and setup, using a Dean-Stark trap to remove water can drive the equilibrium towards the nitrile product.
Protocol: One-Pot Aldehyde to Nitrile Conversion
This protocol is a general method adapted from literature procedures and should be optimized for the specific substrate.[11]
-
Oxime Formation: Dissolve Dibenzofuran-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as N-methylpyrrolidone (NMP) or pyridine.
-
Dehydration: Add a dehydrating agent, such as acetic anhydride (2.0 eq), to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. benchchem.com [benchchem.com]
- 10. Item - Simple and efficient synthesis of various dibenzofuran carbaldehydes - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Cyanation of 2-Bromodibenzofuran
Welcome to the technical support center for the cyanation of 2-bromodibenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific palladium-catalyzed cross-coupling reaction. The following question-and-answer format provides in-depth, experience-driven insights to help you optimize your reaction yields and achieve reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst System & Reagent Integrity
Question 1: My reaction shows little to no conversion of 2-bromodibenzofuran. What are the likely initial culprits related to my catalyst and reagents?
Answer:
Low or no conversion is a frequent and frustrating issue, often stemming from the integrity of the catalytic system or reagents. Here’s a prioritized checklist of what to investigate:
-
Palladium Catalyst Activity: Palladium(0) is the active catalytic species in the cyanation catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0).[2] Inefficient reduction can halt the catalytic cycle before it even begins.
-
Troubleshooting:
-
Precatalyst Choice: Consider using a more advanced palladacycle precatalyst, which can generate the active Pd(0) species more efficiently in situ.[3]
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the reaction.
-
-
-
Ligand Selection and Integrity: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often preferred as they can facilitate both the oxidative addition and the final reductive elimination steps.[4]
-
Troubleshooting:
-
Ligand Screening: If you are using a standard ligand like triphenylphosphine (PPh₃) with limited success, consider screening more specialized ligands such as XPhos or dppf, which have shown superior performance in many cyanation reactions.[5][6]
-
Ligand Purity: Phosphine ligands can be sensitive to air and may oxidize over time. Use freshly purchased ligand or store it under an inert atmosphere.
-
-
-
Cyanide Source Quality and Solubility: The nature and quality of your cyanide source are paramount.
-
Troubleshooting:
-
Cyanide Source: While KCN and NaCN are common, they can be highly toxic. Zinc cyanide (Zn(CN)₂) is a less hazardous alternative that is widely used in palladium-catalyzed cyanations.[5] Potassium hexacyanoferrate (K₄[Fe(CN)₆]) is an even safer, non-toxic option.[4][5]
-
Solubility Issues: The low solubility of some cyanide salts can be a limiting factor.[5] While this can sometimes be advantageous in preventing catalyst poisoning, it can also lead to slow reaction rates. Some protocols recommend grinding the cyanide source to ensure a uniform particle size, though this is not always necessary with modern catalytic systems.[7]
-
-
Question 2: I'm observing catalyst deactivation, indicated by the reaction stalling or turning black. What causes this and how can I prevent it?
Answer:
Catalyst deactivation is a well-documented challenge in palladium-catalyzed cyanations.[3][5] The primary cause is the strong binding affinity of excess cyanide ions to the palladium center, which can poison the catalyst at various stages of the catalytic cycle.[8] The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[9]
-
Mechanism of Deactivation: Excess cyanide can displace the phosphine ligands and form inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻.[8] This effectively removes the palladium from the catalytic cycle.
-
Prevention Strategies:
-
Slow Addition of Cyanide: Some methods advocate for the slow, continuous addition of the cyanide source to maintain a low concentration in the reaction mixture.[1]
-
Use of Less Soluble Cyanide Sources: Employing sparingly soluble cyanide sources like Zn(CN)₂ can help to control the concentration of free cyanide ions.[5]
-
Biphasic Solvent Systems: Using a biphasic solvent system (e.g., an organic solvent and water) can help to control the delivery of the cyanide salt from the aqueous phase to the organic phase where the reaction occurs.[10]
-
Additives: In some cases, additives like zinc formate dihydrate have been used to reactivate the palladium catalyst.[6]
-
Section 2: Reaction Condition Optimization
Question 3: My yield is consistently low, even with some product formation. How can I optimize my reaction conditions for the cyanation of 2-bromodibenzofuran?
Answer:
Optimizing reaction conditions is a multiparameter process. Here are key variables to consider for improving your yield:
-
Solvent Choice: The solvent plays a crucial role in solubility, reaction rate, and temperature control.
-
Common Solvents: Polar aprotic solvents like DMF, DMAc, and dioxane are frequently used.[4][6]
-
Troubleshooting: If you are experiencing solubility issues with your starting material or reagents, consider a solvent screen. For instance, a mixture of dioxane and water has been shown to be effective in some systems.[5]
-
-
Temperature: Cyanation reactions often require elevated temperatures to proceed at a reasonable rate.[7]
-
General Range: Temperatures typically range from 80 °C to 140 °C.[3][7]
-
Troubleshooting: If your reaction is sluggish, a systematic increase in temperature (e.g., in 10 °C increments) may improve the rate and yield. However, be mindful that higher temperatures can also lead to side reactions or catalyst decomposition.
-
-
Base: While not always required, a base can play a role in activating the precatalyst and facilitating the catalytic cycle.[5]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Precatalysts often provide more consistent results.[3] |
| Ligand | XPhos, dppf, P(t-Bu)₃ | Bulky, electron-rich ligands are generally preferred.[5] |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Safer and often effective alternatives to KCN/NaCN.[5] |
| Solvent | Dioxane, DMF, DMAc, Toluene | Polar aprotic solvents are common.[4][6] |
| Temperature | 80 - 120 °C | Higher temperatures often required for aryl bromides.[3][7] |
| Base (if needed) | K₂CO₃, Na₂CO₃ | May be required for precatalyst activation.[4] |
Section 3: Side Reactions and Product Purity
Question 4: I've isolated my product, but it's contaminated with a significant amount of 2-dibenzofuranamide. What is causing this side reaction and how can I minimize it?
Answer:
The formation of 2-dibenzofuranamide is a classic example of a common side reaction in cyanation chemistry: the hydrolysis of the nitrile product.[11]
-
Mechanism of Hydrolysis: Nitriles can be hydrolyzed to amides, and subsequently to carboxylic acids, in the presence of water under either acidic or basic conditions.[12][13] This reaction can be catalyzed by trace amounts of acid or base in your reaction mixture, or it can occur during the aqueous work-up.
-
Minimization Strategies:
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled solvents and dry your starting materials if necessary.
-
Inert Atmosphere: As mentioned before, maintaining an inert atmosphere is crucial not only for catalyst stability but also to prevent the introduction of atmospheric moisture.
-
Careful Work-up: When quenching the reaction, use neutral water and minimize the contact time. If your reaction mixture is basic, neutralize it carefully with a dilute acid before extraction. Conversely, if it's acidic, neutralize with a dilute base.
-
Milder Reaction Conditions: If possible, try to run the reaction at a lower temperature, as high temperatures can accelerate the rate of hydrolysis.[14]
-
Question 5: My crude product contains unreacted starting material and several unidentified byproducts. What are some potential side reactions I should be aware of?
Answer:
Besides nitrile hydrolysis, other side reactions can lead to a complex product mixture and low yields of the desired 2-cyanodibenzofuran.
-
Hydrodehalogenation: This is the reduction of the starting 2-bromodibenzofuran to dibenzofuran. This can be promoted by certain palladium catalysts and can be a significant issue in some systems. The presence of a hydrogen source (e.g., trace water or solvent) can facilitate this side reaction.
-
Homocoupling: The coupling of two molecules of 2-bromodibenzofuran to form a bi-dibenzofuran species can occur, although this is generally less common in cyanation reactions compared to other cross-coupling reactions.
-
Reaction with Solvent: Some solvents, particularly DMF and DMAc, can decompose at high temperatures and participate in side reactions.
Troubleshooting Flowchart for Low Yields
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of 2-Bromodibenzofuran
This is a representative protocol and may require optimization for your specific setup.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromodibenzofuran (1.0 mmol), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the cyanide source (e.g., Zn(CN)₂ (0.6 equiv)) and the anhydrous solvent (e.g., DMAc, 3-5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyanodibenzofuran.
Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: The catalytic cycle and a key deactivation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Palladium Catalyst Removal from Dibenzofuran-2-carbonitrile
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of residual palladium catalysts from Dibenzofuran-2-carbonitrile. Given the increasing use of palladium-catalyzed cross-coupling reactions in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), effective removal of the metal catalyst is a critical downstream processing step.[1][2][3] Residual palladium can interfere with subsequent synthetic steps and poses a significant concern for the purity and safety of final products, particularly in pharmaceutical applications.[1][2] This resource is designed to address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: After aqueous workup and solvent removal, my crude this compound product has a dark, blackish color. Is this due to palladium?
A1: Yes, a dark coloration is a very common indicator of residual palladium, often in the form of palladium black (Pd(0)). While palladium catalysts are introduced in various forms (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), they can be reduced to elemental palladium during the reaction, which is a fine, black powder.[4] Standard aqueous workups are often insufficient to remove this highly insoluble material.
Q2: I've performed column chromatography on my this compound, but I suspect there's still palladium contamination. How can I be sure, and what's the next step?
A2: Visual inspection is not a reliable method for confirming the absence of palladium. While column chromatography can remove a significant portion of the residual palladium, it is often not sufficient to reduce levels to the stringent limits required for pharmaceutical applications (typically < 10 ppm).[1][2][5] Studies have shown that even after chromatography, residual palladium levels can remain above 100 ppm.[1][6]
-
Confirmation: The most reliable methods for quantifying residual palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7] These techniques are highly sensitive but can be expensive and require specialized instrumentation.[7] For more rapid, in-process checks, catalysis-based fluorometric methods can be employed to determine relative palladium concentrations.[7][8]
-
Next Steps: If you suspect or have confirmed palladium contamination post-chromatography, a secondary purification step using a metal scavenger is highly recommended.[1][2]
Q3: My product appears clean, but the NMR spectrum shows broad signals. Could this be due to residual palladium?
A3: Yes, paramagnetic palladium species can cause signal broadening in NMR spectra. Even at low concentrations, residual palladium can affect the relaxation times of nearby protons, leading to broader and less-defined peaks. If you observe this phenomenon, it is a strong indication that further purification is necessary.
Q4: What are the most effective methods for removing palladium from a polar, nitrile-containing compound like this compound?
A4: The choice of palladium removal technique is highly dependent on the specific palladium species present, the solvent system, and the properties of the final product.[3] For a polar, nitrile-containing compound, several methods are effective:
-
Activated Carbon: This is a cost-effective and versatile option.[3][9][10] Activated carbon can adsorb a wide range of palladium species through both physisorption and chemisorption.[3] The effectiveness can be enhanced by heating the solution during treatment.[3]
-
Functionalized Silica Scavengers: These are highly efficient and selective.[11][12] Silica gels functionalized with thiol or triamine groups, such as Si-Thiol and Si-TMT (2,4,6-trimercaptotriazine on silica), show excellent palladium scavenging capabilities.[1][11] They work by forming strong covalent bonds with the palladium.
-
Polymer-Bound Scavengers: Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) is another highly effective scavenger that has demonstrated significant reductions in palladium content in various reaction systems.[11][13]
Q5: I'm concerned about product loss when using scavengers. How can I minimize this?
A5: Product loss can occur, particularly with activated carbon, due to non-specific adsorption.[3] To mitigate this:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This often requires small-scale screening experiments.
-
Thorough Washing: After the scavenging treatment and subsequent filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product.
-
Consider Flow Chemistry: For larger scale operations, passing the product solution through a cartridge packed with a scavenger can minimize product loss and improve efficiency.[14][15]
Preventative Measures and Best Practices
Proactive measures during and immediately after the reaction can significantly simplify palladium removal:
-
Catalyst Selection: Where possible, opt for catalysts with high turnover numbers (TONs) to minimize the amount of palladium used.[1]
-
Reaction Work-up: A simple filtration through a pad of Celite immediately after the reaction can remove a significant amount of insoluble palladium black.[4]
-
Oxidative Treatment: If the residual palladium is in the Pd(0) state, an oxidative workup (e.g., with dilute hydrogen peroxide) can sometimes convert it to more soluble Pd(II) species, which may be easier to remove with subsequent aqueous washes or scavengers.
Experimental Protocols
Below are detailed, step-by-step methodologies for common palladium scavenging techniques.
Protocol 1: Activated Carbon Treatment
This protocol is a general and cost-effective method for palladium removal.
-
Dissolution: Dissolve the crude or partially purified this compound in a suitable organic solvent (e.g., ethyl acetate, THF, toluene) to a concentration of approximately 10-50 mg/mL.
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product.
-
Stirring and Heating: Stir the suspension vigorously at room temperature or elevated temperature (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Allow the mixture to cool to room temperature and filter through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad thoroughly with the same solvent used for the dissolution to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Analysis: Analyze the final product for residual palladium using an appropriate analytical technique (e.g., ICP-MS).
Protocol 2: Functionalized Silica Scavenger (Si-TMT) Treatment
This protocol utilizes a highly selective scavenger for efficient palladium removal.[1]
-
Dissolution: Dissolve the crude or partially purified this compound in an appropriate solvent.
-
Scavenger Addition: Add the Si-TMT scavenger (typically 2-4 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture to remove the silica scavenger.
-
Washing: Wash the scavenger with a small amount of the reaction solvent.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Quantify the residual palladium in the final product.
Data Summary
The following table provides a comparison of the efficiency of different palladium scavenging methods reported in the literature.
| Scavenger | Palladium Species | Solvent | Time (h) | Temperature (°C) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Activated Carbon | Pd(OAc)₂/BINAP | Toluene | 1.5 | 25 | >1000 | <50 | [3] |
| Activated Carbon (Darco KB-B) | Pd(II) | THF | 18 | 45 | 300 | <1 | [3] |
| Si-TMT | Pd(II) | THF/DMF | 16 | RT | 852 | <10 | [11] |
| MP-TMT | PdCl₂(PPh₃)₂ | THF/DMF | 16 | RT | 852 | <20 | [11] |
| Polystyrene-bound TMT | Pd(II) | Organic | N/A | N/A | 1500-1600 | <10 | [13] |
Visualized Workflows
Troubleshooting Logic for Palladium Removal
Caption: Troubleshooting workflow for palladium removal.
General Experimental Workflow for Palladium Scavenging
Caption: Experimental workflow for palladium scavenging.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. arborassays.com [arborassays.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. sopachem.com [sopachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Stability of Dibenzofuran-2-carbonitrile under acidic and basic conditions
Document ID: TSC-DBFCN-001
Introduction
This technical guide addresses the stability of Dibenzofuran-2-carbonitrile, a key intermediate in pharmaceutical synthesis and materials science. Understanding its behavior under various pH conditions is critical for process development, formulation, and ensuring the quality of the final product. This document provides troubleshooting guidance and detailed protocols for assessing its stability under acidic and basic stress conditions, in line with regulatory expectations.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the primary degradation pathways for this compound under acidic and basic conditions?
The principal point of reactivity on this compound under hydrolytic stress is the nitrile group (-C≡N).[3][4] The dibenzofuran core is generally stable under the mild acidic and basic conditions typically used for forced degradation studies.[5]
The degradation proceeds via hydrolysis of the nitrile, which occurs in two main stages:
-
Conversion to an Amide: The nitrile is first hydrolyzed to 2-carbamoyldibenzofuran.
-
Conversion to a Carboxylic Acid: The amide is then further hydrolyzed to Dibenzofuran-2-carboxylic acid.[2][6][7]
-
Under Acidic Conditions: The reaction is catalyzed by protonation of the nitrile, which increases its electrophilicity and susceptibility to nucleophilic attack by water.[3][6][8] The reaction typically proceeds all the way to the carboxylic acid, with the final step being driven by the protonation of the ammonia byproduct, rendering it non-nucleophilic and preventing the reverse reaction.[6] The final products are Dibenzofuran-2-carboxylic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[7][9]
-
Under Basic Conditions: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][6][8] Under milder conditions (e.g., lower temperatures), it may be possible to stop the reaction at the amide stage. However, harsher conditions, such as elevated temperatures or prolonged reaction times, will drive the hydrolysis to completion, forming the carboxylate salt (e.g., Sodium dibenzofuran-2-carboxylate).[6][8] Ammonia gas is also evolved.[7]
Question 2: My HPLC analysis shows a loss of the parent this compound peak after stress testing. How can I identify the degradation products?
Identifying degradants is a core objective of forced degradation studies.[1][10] A combination of chromatographic and spectroscopic techniques is recommended.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Use a stability-indicating HPLC method to separate the parent compound from any new peaks that appear. The goal is to achieve baseline separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task.
-
Analyze your stressed sample by LC-MS.
-
Look for new peaks in the chromatogram that correspond to the expected masses of the potential degradants:
-
2-Carbamoyldibenzofuran (Amide intermediate): Expected Mass = Mass of Parent + 18.01 (addition of H₂O).
-
Dibenzofuran-2-carboxylic acid: Expected Mass = Mass of Parent + 19.00 (addition of H₂O, loss of NH₃, addition of O).
-
-
High-resolution mass spectrometry (HRMS) can provide exact mass data to confirm the elemental composition of the degradants.
-
-
Reference Standards: If available, co-inject reference standards of the suspected degradants (the amide and carboxylic acid) to confirm their identity by retention time matching.
Question 3: I am designing a forced degradation study. What are the standard conditions for acid and base hydrolysis?
Forced degradation studies are a regulatory requirement intended to understand a molecule's intrinsic stability.[1][10] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the degradation pathways are revealed without being overly destructive.[11][12]
| Stress Condition | Reagent | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M to 1 M | Room Temp to 60 °C | Several hours to days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M | Room Temp to 60 °C | Several hours to days |
Source: Adapted from ICH Q1A(R2) guidelines and common industry practices.[1][11][13]
It is crucial to start with milder conditions (e.g., 0.1 M acid/base at room temperature) and increase the severity (concentration, temperature) if no degradation is observed.[1]
Question 4: Is the dibenzofuran ring system itself susceptible to degradation under these conditions?
The dibenzofuran ring is an aromatic heterocyclic system and is generally robust and stable. It does not contain functional groups that are readily hydrolyzable under the conditions used for nitrile hydrolysis.[5] While some furan rings can be sensitive to strong acids, the fused benzene rings in dibenzofuran provide significant aromatic stabilization, making ring-opening unlikely under typical forced degradation conditions.[14][15][16] Therefore, degradation is expected to be confined to the nitrile functional group.
Visualizing the Degradation Pathways
The following diagrams illustrate the step-by-step chemical transformations of this compound during hydrolysis.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid & Base Hydrolysis
This protocol outlines the steps for conducting a forced degradation study on this compound, consistent with ICH guidelines.[10][11][17]
Caption: General workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) to prepare a stock solution of 1 mg/mL.
-
-
Stress Sample Preparation:
-
For each condition, transfer a known volume of the stock solution into separate vials.
-
Acid Stress: Add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Stress: Add an equal volume of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control: Prepare a control sample with the organic solvent and water.
-
-
Incubation:
-
Place all vials in a controlled temperature environment (e.g., a water bath or oven set to 60 °C).
-
-
Time-Point Sampling:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Quenching the Reaction:
-
Immediately neutralize the samples to stop the degradation.
-
For acid-stressed samples, add an equimolar amount of NaOH.
-
For base-stressed samples, add an equimolar amount of HCl.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples (including the T=0 and control samples) using a validated stability-indicating HPLC-UV method.
-
Quantify the percentage of the parent compound remaining and the area of the degradation product peaks.
-
Confirm the identity of any major degradants using LC-MS.
-
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Navigating the Nuances of Dibenzofuran-2-carbonitrile Purity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Dibenzofuran-2-carbonitrile. As a Senior Application Scientist, I understand that the success of your research and development efforts hinges on the quality and purity of your starting materials. This compound is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. However, like many complex organic molecules, its commercial preparations can contain impurities that may impact reaction outcomes, biological activity, and overall project timelines.
This guide is designed to provide you with a comprehensive understanding of the common impurities found in commercially available this compound, their potential origins, and practical strategies for their identification and mitigation. Our goal is to empower you with the knowledge to troubleshoot common issues and ensure the integrity of your experimental work.
Frequently Asked Questions (FAQs) about this compound Purity
Here, we address some of the most common questions our team receives regarding the purity of this compound.
Q1: What are the most common types of impurities I should be aware of in commercial this compound?
A1: Based on typical synthetic routes and stability profiles, the most common impurities can be categorized as follows:
-
Starting Materials and Precursors: The most common starting material is dibenzofuran itself. Incomplete cyanation reactions can lead to residual dibenzofuran in the final product.
-
Isomeric Impurities: During the cyanation of dibenzofuran, the reaction may not be completely regioselective, leading to the formation of other isomers, with Dibenzofuran-3-carbonitrile being a likely candidate.
-
Hydrolysis-Related Impurities: The nitrile functional group is susceptible to hydrolysis, especially in the presence of trace amounts of water or acid/base catalysts. This can lead to the formation of Dibenzofuran-2-carboxamide and, upon further hydrolysis, Dibenzofuran-2-carboxylic acid .
-
Solvent Residues: Depending on the final purification steps, residual solvents from the reaction or crystallization process may be present.
Q2: I'm seeing an unexpected peak in my HPLC analysis of a new batch of this compound. How can I identify it?
A2: The first step is to consider the potential impurities mentioned above. You can then use a combination of analytical techniques to identify the unknown peak. A highly effective approach is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . By comparing the mass-to-charge ratio (m/z) of the unknown peak with the molecular weights of the potential impurities, you can often make a confident identification. For further confirmation, you can synthesize or purchase authentic standards of the suspected impurities and compare their retention times and mass spectra with your unknown peak.
Q3: Can the presence of these impurities affect my downstream reactions?
A3: Absolutely. The impact of impurities can range from minor to significant, depending on the nature of the impurity and the specific reaction chemistry.
-
Residual Dibenzofuran: Being relatively inert, it may not directly interfere with many reactions but will lower the effective concentration of your starting material, potentially leading to lower yields.
-
Isomeric Impurities: These can lead to the formation of undesired isomeric products, complicating purification and potentially affecting the biological activity of the final compound.
-
Dibenzofuran-2-carboxamide and Dibenzofuran-2-carboxylic acid: The amide and carboxylic acid functional groups can react with various reagents, leading to side products. For example, in a reaction where the nitrile group is intended to be the sole reactive site, these impurities can compete for reagents, reducing the yield of the desired product.
Q4: My Certificate of Analysis (CoA) states a purity of ≥97%. Is this sufficient for my application?
A4: A purity of ≥97% is a common specification for many research-grade chemicals.[1] However, the suitability of this purity level depends on the sensitivity of your application. For early-stage discovery work, this may be acceptable. For later-stage development, particularly in pharmaceutical applications, a more detailed understanding of the impurity profile is crucial. It is important to know the identity and quantity of the remaining 3% of impurities. We recommend performing your own analytical characterization of each new batch to ensure it meets the requirements of your specific experiments.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems that may arise from impurities in this compound.
Issue 1: Lower than Expected Yield in a Reaction
Potential Cause: The actual concentration of this compound in your starting material may be lower than stated on the label due to the presence of non-reactive impurities like residual dibenzofuran.
Troubleshooting Workflow:
References
Alternative catalysts for the synthesis of Dibenzofuran-2-carbonitrile
Technical Support Center: Synthesis of Dibenzofuran-2-carbonitrile
A Guide to Alternative Catalytic Strategies, Troubleshooting, and Optimization
Welcome to the technical support guide for the synthesis of this compound. As a key intermediate in the development of pharmaceuticals and advanced materials, its efficient synthesis is of paramount importance. This guide, designed for researchers and drug development professionals, moves beyond standard protocols to address the nuances of catalyst selection, reaction optimization, and common experimental challenges. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to support your research endeavors.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary modern catalytic strategies to replace traditional methods like the Rosenmund-von Braun reaction for synthesizing this compound?
The synthesis of this compound typically involves the cyanation of a pre-functionalized dibenzofuran, such as 2-halodibenzofuran. While classic methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide at high temperatures) are functional, they suffer from harsh conditions, poor functional group tolerance, and difficult product purification[1][2].
Modern alternatives focus on transition-metal catalysis, offering milder conditions and broader applicability. The main strategies include:
-
Palladium-Catalyzed Cyanation: This is the most extensively studied and versatile method, effective for aryl chlorides, bromides, and iodides. It offers high efficiency and functional group compatibility[1][3].
-
Copper-Catalyzed Cyanation: A more cost-effective alternative to palladium, copper catalysis has seen significant improvements. It is particularly effective for aryl iodides and bromides and can be achieved with inexpensive ligands[2][4][5].
-
Nickel-Catalyzed Cyanation: Emerging as a powerful, low-cost option, nickel catalysts are especially adept at activating challenging substrates like aryl chlorides[3][6][7].
-
Catalyst-Free & Unconventional Methods: Recent research has explored metal-free pathways, including direct oxidative cyanation and electrochemical methods, which represent a greener approach to synthesis[8][9].
The choice of strategy depends on the starting material (e.g., 2-bromo- vs. 2-chloro-dibenzofuran), cost considerations, and desired reaction conditions.
Q2: For palladium-catalyzed synthesis, which catalyst/ligand system is most reliable?
There is no single "best" system, as the optimal choice depends on the substrate and cyanide source. However, several systems have proven to be robust and reproducible.
-
Catalyst Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and palladium-on-carbon (Pd/C)[3][10]. More advanced are palladacycle precatalysts, which generate the active Pd(0) species more efficiently and resist deactivation by cyanide ions[1].
-
Ligands: The ligand is critical for success.
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, t-BuXPhos, and dppf are highly effective. Their steric bulk facilitates the final reductive elimination step to release the product, while their electron-donating nature stabilizes the palladium center, preventing catalyst poisoning[1][3][11].
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium, offering high catalytic activity and longevity[3].
-
-
Cyanide Source: The choice of cyanide source is intrinsically linked to the catalyst system. Non-toxic and less soluble sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are now preferred over highly toxic and soluble salts like KCN or NaCN. K₄[Fe(CN)₆] minimizes the concentration of free cyanide in the solution, which is a primary cause of catalyst deactivation[1][3]. Zinc cyanide (Zn(CN)₂) is also widely used as a safer and effective alternative[1][12].
A reliable starting point for the cyanation of 2-bromodibenzofuran would be a palladacycle precatalyst with a ligand like XPhos and K₄[Fe(CN)₆] as the cyanide source.
Q3: When should I consider a copper-based catalyst over a palladium-based one?
Copper catalysts are an excellent choice when cost is a primary concern and the starting material is an aryl iodide or bromide.
Advantages of Copper Catalysis:
-
Cost-Effectiveness: Copper salts like CuI are significantly cheaper than palladium complexes.
-
Milder Conditions for Aryl Bromides: Modern protocols, often using N,N'-dimethylethylenediamine as a ligand, allow for the cyanation of aryl bromides at much lower temperatures (e.g., 110 °C) than traditional methods[2].
-
Domino Reactions: An efficient strategy for aryl bromides is the "domino halide exchange-cyanation," where a catalytic amount of an iodide salt (like KI) is added. The copper catalyst facilitates the in-situ conversion of the aryl bromide to the more reactive aryl iodide, which then undergoes cyanation[2][5].
Disadvantages:
-
Substrate Scope: Copper catalysts are generally less effective for activating less reactive aryl chlorides compared to modern palladium or nickel systems.
-
Ligand Sensitivity: The reaction often requires a specific diamine or proline-based ligand for optimal performance[2][4].
Consider copper if you are working with 2-bromo- or 2-iododibenzofuran on a large scale where catalyst cost is a significant factor.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: The reaction shows low or no conversion to this compound.
| Potential Cause | Recommended Solution & Explanation |
| Catalyst Deactivation | Cyanide is a notorious poison for palladium catalysts. Solution: Switch to a less soluble, non-toxic cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂.[1] These reagents maintain a low equilibrium concentration of free cyanide, preventing the formation of inactive Pd(CN)₄²⁻ complexes.[1][12] Using a robust palladacycle precatalyst can also prevent poisoning during the initial catalyst activation phase.[1] |
| Inactive Catalyst | The active catalyst is typically a Pd(0) species. If using a Pd(II) precursor like Pd(OAc)₂, it may not be reducing properly in situ. Solution: Ensure your reagents and solvents are anhydrous and deoxygenated, as oxygen can re-oxidize the active catalyst. Some protocols benefit from the addition of a reducing agent like zinc dust, though this can complicate purification.[12] |
| Poor Ligand Choice | The ligand may not be suitable for the substrate or reaction conditions. Solution: For electron-neutral or rich aryl halides, a bulky biarylphosphine ligand (e.g., XPhos) is often necessary to promote the reductive elimination step. Consult literature for ligand screening data on similar substrates. |
| Insufficient Temperature | The energy of activation for the oxidative addition step may not be met, especially for more stable C-X bonds (e.g., C-Cl). Solution: Gradually increase the reaction temperature in 10 °C increments. For aryl chlorides, temperatures of 120-160 °C may be required with palladium catalysts.[12] Alternatively, switch to a nickel catalyst, which is often more effective for aryl chlorides at lower temperatures.[6][7] |
Issue 2: Significant formation of side products is observed.
| Potential Cause | Recommended Solution & Explanation |
| Hydrolysis of Nitrile | The desired carbonitrile product is hydrolyzing to the corresponding amide or carboxylic acid. Solution: This occurs if water is present and the reaction is run with a strong base for extended periods. Ensure all solvents and reagents are scrupulously dried. Use a milder base (e.g., K₂CO₃ or KOAc instead of t-BuOK) and monitor the reaction to stop it as soon as the starting material is consumed. |
| Protodehalogenation | The starting 2-halodibenzofuran is being converted back to unsubstituted dibenzofuran. Solution: This side reaction is often caused by trace water acting as a proton source. Rigorously dry all components of the reaction. This can also be a sign of a flawed catalytic cycle; re-evaluate the ligand and base combination. |
| Homocoupling of Starting Material | You observe the formation of bi-dibenzofuran species. Solution: This suggests that the transmetalation step (cyanide transfer) is slow compared to side reactions of the organopalladium intermediate. Increase the concentration or solubility of the cyanide source (if possible without deactivating the catalyst) or consider a more efficient ligand. |
Visualized Workflows and Mechanisms
Decision Workflow for Catalyst System Selection
The following diagram outlines a logical workflow for selecting an appropriate catalytic system for your cyanation reaction.
Caption: Decision tree for selecting a catalytic system.
Generalized Palladium-Catalyzed Cyanation Cycle
This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction for cyanation.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Comparative Data Tables
Table 1: Comparison of Alternative Catalytic Systems
| Feature | Palladium-Based System | Copper-Based System | Nickel-Based System |
| Typical Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | CuI | NiCl₂, Ni(COD)₂ |
| Common Ligands | XPhos, dppf, SPhos, NHCs[1][3] | N,N'-dimethylethylenediamine, L-proline[2][4] | dppf, XantPhos, PPh₃[6][7] |
| Preferred Substrate | Aryl-Cl, -Br, -I, -OTf | Aryl-Br, -I | Aryl-Cl, -Br, Thioethers[6] |
| Pros | High generality, wide functional group tolerance, well-studied.[1][3] | Low cost, readily available reagents, improved protocols for Aryl-Br.[2][5] | Excellent for inexpensive but challenging aryl chlorides, cost-effective.[7] |
| Cons | High cost, high sensitivity to cyanide poisoning.[1] | Less effective for aryl chlorides, can require higher catalyst loading. | Can be more sensitive to air and moisture, less developed than palladium systems. |
Table 2: Overview of Common Cyanide Sources
| Cyanide Source | Formula | Toxicity | Key Characteristics |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Non-toxic food additive. Low solubility of free CN⁻ minimizes catalyst poisoning. Requires higher temperatures to release CN⁻.[1][3] |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Safer than alkali metal cyanides. Widely used in Pd-catalyzed reactions.[1][12] |
| Acetone Cyanohydrin | C₄H₇NO | High | Liquid source, can be added slowly via syringe pump to control CN⁻ concentration.[3][4] |
| Potassium/Sodium Cyanide | KCN / NaCN | Very High | Highly toxic and hygroscopic. High solubility can rapidly poison catalysts. Often requires anhydrous conditions.[1][4] |
| Organic Nitriles | e.g., CH₃CN | Varies | Can serve as both solvent and cyanide source in specific catalyst-free or specialized catalytic systems (e.g., electrochemical or Sandmeyer-type).[9][13][14] |
Experimental Protocol Example: Palladium-Catalyzed Cyanation of 2-Bromodibenzofuran
This protocol is a representative example based on modern, reliable methods using a non-toxic cyanide source.
Materials:
-
2-Bromodibenzofuran
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladacycle Precatalyst (e.g., XPhos Pd G3)
-
XPhos (or other suitable biarylphosphine ligand)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromodibenzofuran (1.0 equiv), potassium ferrocyanide (0.3 equiv, provides 1.8 equiv of CN⁻), sodium carbonate (2.0 equiv), the palladacycle precatalyst (0.01 equiv, 1 mol%), and the ligand (0.01 equiv, 1 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMAc via syringe. The final concentration should be approximately 0.2-0.5 M with respect to the starting material.
-
Heating: Place the sealed reaction tube in a preheated oil bath at 120-130 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Justification of Choices:
-
Palladacycle Precatalyst: Ensures efficient formation of the active Pd(0) catalyst and protects it from premature deactivation[1].
-
K₄[Fe(CN)₆]: A safe, stable, and non-toxic cyanide source that minimizes catalyst poisoning[1][3].
-
DMAc: A polar aprotic solvent suitable for dissolving the reagents and withstanding the high reaction temperatures.
-
Na₂CO₃: A moderately strong base sufficient to activate the catalytic cycle without promoting significant side reactions like nitrile hydrolysis.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Dibenzofuran-2-carbonitrile
Welcome to the technical support center for the synthesis of Dibenzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically involving the cyanation of an aryl halide like 2-bromodibenzofuran, presents significant scale-up challenges related to reagent toxicity, reaction control, and product purity. This guide provides field-proven insights to navigate these complexities.
Section 1: Overview of Synthetic Pathways and Scale-Up Considerations
The two most prevalent methods for synthesizing this compound are the Palladium-Catalyzed Cyanation and the classical Rosenmund-von Braun reaction. The choice between them often depends on factors like substrate sensitivity, cost, and available equipment for handling toxic reagents.
Pathway A: Palladium-Catalyzed Cyanation
This modern approach offers milder reaction conditions and generally higher functional group tolerance compared to copper-mediated methods.[1] However, it is susceptible to catalyst deactivation by cyanide ions, a critical challenge during scale-up.[2][3]
| Parameter | Typical Bench-Scale Condition | Scale-Up Consideration |
| Starting Material | 2-Bromodibenzofuran | Ensure high purity (>99%) to avoid side reactions. |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Less acutely toxic than NaCN/KCN, but still hazardous.[3] Potassium hexacyanoferrate(II) is a safer, non-toxic alternative.[3] |
| Catalyst | Pd(dba)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., dppf) | Catalyst loading becomes a major cost driver. Heterogeneous catalysts like Pd/C can simplify removal but may require optimization.[4] |
| Solvent | Anhydrous DMF, DMAc, or Toluene | Residual water can lead to nitrile hydrolysis. Solvent selection impacts product solubility and purification. |
| Temperature | 80-120 °C | Potential for thermal runaway. Requires robust temperature control and monitoring of internal reaction temperature. |
Pathway B: Rosenmund-von Braun Reaction
This classical method uses stoichiometric copper(I) cyanide (CuCN) and is known for its robustness. However, it typically requires high temperatures and can be difficult to work up and purify.[5][6][7]
| Parameter | Typical Bench-Scale Condition | Scale-Up Consideration |
| Starting Material | 2-Bromodibenzofuran or 2-Iododibenzofuran | Iodo-derivatives are more reactive but more expensive. |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Used in stoichiometric or excess amounts. Purity is critical. |
| Solvent | High-boiling polar solvents (e.g., DMF, Pyridine, NMP) | Difficult to remove post-reaction. High temperatures can lead to solvent decomposition and byproduct formation.[6] |
| Temperature | 150-250 °C | High energy input required. Risk of product and solvent degradation.[8] |
General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the scale-up process in a question-and-answer format.
Problem Area: Low or Stalled Reaction Conversion
Q: My palladium-catalyzed cyanation of 2-bromodibenzofuran stalls at 60-70% conversion after scaling up. What is the primary cause?
A: The most likely cause is catalyst deactivation (poisoning) by excess cyanide ions in solution.[2][3] At the bench, minor inefficiencies are often overlooked, but at scale, factors like slower mixing or localized high concentrations of reagents can exacerbate this issue.
-
Causality: Cyanide is a strong ligand that can irreversibly bind to the palladium center, removing it from the catalytic cycle.
-
Solutions:
-
Use Zinc Cyanide (Zn(CN)₂): Zn(CN)₂ has lower solubility than NaCN or KCN, maintaining a lower concentration of free cyanide in the solution and reducing the rate of catalyst poisoning.
-
Incorporate Additives: The addition of zinc dust or zinc formate can help reactivate the palladium catalyst.[4]
-
Check for Impurities: Ensure your starting material and solvent are scrupulously dry. Water can lead to the formation of cyanohydrins or other species that may interfere with the catalyst.
-
Ligand Choice: Ensure the phosphine ligand is robust. Bulky, electron-rich phosphines are often more resistant to degradation and deactivation.
-
Q: The Rosenmund-von Braun reaction is sluggish and gives incomplete conversion, even after prolonged heating. Why?
A: This is typically due to insufficient temperature or impure reagents.
-
Causality: The Rosenmund-von Braun reaction has a high activation energy and often requires temperatures exceeding 180 °C to proceed efficiently.[6][8] The reaction is also sensitive to the quality of the CuCN.
-
Solutions:
-
Verify Internal Temperature: Do not rely on the mantle or oil bath temperature. Use a probe to measure the internal temperature of the reactor to ensure it reaches the required setpoint (typically 180-200 °C).
-
Use High-Purity CuCN: Old or poorly stored CuCN can be partially oxidized or hydrated, rendering it inactive. Use freshly purchased, high-purity reagent.
-
Solvent Choice: Ensure your solvent (e.g., DMF, NMP) has a sufficiently high boiling point and is anhydrous.
-
Consider an Additive: L-proline has been shown to promote the Rosenmund-von Braun reaction, allowing for lower reaction temperatures (120 °C).[8]
-
Problem Area: Byproduct Formation and Purification
Q: During workup, I'm losing a significant portion of my product, and I'm isolating dibenzofuran-2-carboxamide as a byproduct. What's wrong?
A: This indicates hydrolysis of the nitrile group . This is a common issue when the reaction mixture is quenched or worked up under conditions that are too acidic or basic, especially in the presence of water at elevated temperatures.
-
Causality: The nitrile group is susceptible to hydrolysis to the corresponding amide and then to the carboxylic acid under both acidic and basic aqueous conditions.
-
Solutions:
-
Controlled Quench: Quench the reaction by cooling it to room temperature before slowly adding it to a well-stirred, buffered aqueous solution. Avoid strong acids or bases during the initial workup.
-
Temperature Management: Perform all aqueous extractions at or below room temperature to minimize the rate of hydrolysis.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent that provides good solubility for the product, allowing for efficient separation from the aqueous phase.
-
Q: How can I remove residual palladium or copper from my final product without resorting to column chromatography, which is impractical at scale?[9]
A: Residual heavy metals are a major concern, especially for pharmaceutical applications.
-
Causality: Metal catalysts and their salts can be trapped in the product matrix during precipitation or crystallization.
-
Solutions:
-
Metal Scavengers: After the reaction is complete and quenched, treat the organic solution with a metal scavenger. Thiol-functionalized silica gels or resins are highly effective at binding palladium and copper.
-
Activated Carbon Treatment: A slurry with activated carbon (charcoal) can effectively adsorb residual metal catalysts.
-
Recrystallization/Reslurry: A carefully chosen solvent system for recrystallization is often the most effective method. A final reslurry of the isolated solid in a solvent where the product is poorly soluble but the impurities are soluble can significantly improve purity.
-
Aqueous Washes: A series of aqueous washes with a mild chelating agent like EDTA or a dilute ammonium hydroxide solution can help extract metal salts.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common scale-up issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Pd-catalyzed or Rosenmund-von Braun, is generally better for large-scale production?
A: There is no single "better" route; it's a trade-off.
-
Palladium-catalyzed cyanation is often preferred if the substrate has sensitive functional groups due to its milder conditions. The use of less toxic cyanide sources like K₄[Fe(CN)₆] can also make it more attractive from a safety perspective.[3] However, the cost of palladium and ligands can be high, and catalyst poisoning is a significant process risk.
-
The Rosenmund-von Braun reaction is atom-economical and uses cheaper reagents. It is very robust but the harsh conditions (high temperatures) limit its applicability for complex molecules and make process control more challenging.[6] The workup to remove copper salts can also be difficult.
For a simple, robust molecule like this compound, a well-optimized Rosenmund-von Braun process might be more cost-effective if the high temperatures are not an issue.
Q2: What are the absolute critical safety precautions for handling kilograms of cyanide salts?
A: Safety is the paramount concern. The implementation of cyanation chemistry at manufacturing scales can be challenging because of the hazardous nature of the reagents.[10][11]
-
Engineering Controls: The process must be conducted in a contained system (e.g., a glass-lined reactor) with a dedicated scrubber system containing a bleach (sodium hypochlorite) or caustic peroxide solution to neutralize any potential hydrogen cyanide (HCN) gas.[12] HCN detectors should be installed in the processing area.[12]
-
NEVER Mix with Acid: Cyanide salts react with acid to produce lethal HCN gas.[12] All vessels must be free of acid residues, and the process design must prevent any possibility of accidental mixing.
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a face shield, impervious gloves (double-gloving is recommended), and a lab coat or chemical-resistant apron.[13]
-
Emergency Preparedness: An emergency response plan must be in place. A cyanide antidote kit (containing items like amyl nitrite) should be available on-site, and local emergency services should be aware of the chemicals being handled.[12] All personnel must be extensively trained in the specific risks and emergency procedures.[12]
Q3: Is continuous flow chemistry a viable alternative for this synthesis at scale?
A: Yes, absolutely. Continuous flow chemistry is an excellent strategy for mitigating the risks of hazardous reactions like cyanation.[10][11] By using a flow reactor, only a very small amount of the reaction mixture is at the reaction temperature at any given moment. This drastically reduces the risk of a thermal runaway and minimizes the quantity of hazardous material in the system, greatly improving safety.[10][11] It also allows for precise control over reaction parameters, which can improve yield and selectivity.
Section 4: Key Experimental Protocol
Protocol: Safe Quenching of Large-Scale Cyanation Reactions
This protocol describes a general method for safely neutralizing excess cyanide after the reaction is complete. This must be performed in a well-ventilated fume hood or a closed, scrubbed reactor system.
-
Preparation: Prepare a quench solution of aqueous sodium hypochlorite (bleach, ~10-15%) or a 1:1 mixture of 1 M NaOH and 30% hydrogen peroxide. The volume should be sufficient to neutralize all unreacted cyanide (typically 2-3 equivalents are used). The quench solution should be pre-cooled in an ice bath.
-
Cooling: Once the reaction is deemed complete by in-process control (e.g., HPLC, TLC), cool the reaction vessel to 0-10 °C.
-
Reverse Addition: Slowly transfer the cooled reaction mixture via cannula or pump into the vigorously stirred, pre-cooled quench solution. NEVER add the quench solution to the reaction mixture, as this can create localized hot spots and uncontrolled off-gassing.
-
Monitoring: Monitor the internal temperature of the quench vessel throughout the addition. The temperature should be maintained below 20 °C.
-
Stirring: After the addition is complete, allow the mixture to stir for at least 1-2 hours at room temperature to ensure all residual cyanide is oxidized.
-
Verification: Before proceeding to acidic or standard workup, test the aqueous layer for the presence of free cyanide using a commercially available test strip or a qualitative test (e.g., Prussian blue test). The reaction should not be acidified until a negative cyanide test is confirmed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Dibenzofuran-2-carbonitrile and its Isomers
An in-depth guide for researchers, scientists, and drug development professionals.
In the pursuit of novel materials and therapeutics, the dibenzofuran scaffold has emerged as a cornerstone of molecular design. Its rigid, planar structure and favorable electronic properties make it a privileged core for applications ranging from organic electronics to medicinal chemistry.[1][2] The introduction of a nitrile (-CN) substituent further enhances its utility, creating a family of isomers with distinct and tunable characteristics. This guide offers a comprehensive comparative analysis of dibenzofuran-2-carbonitrile and its positional isomers (1-CN, 3-CN, and 4-CN), grounded in experimental data and field-proven insights. Our objective is to elucidate the subtle yet critical differences between these molecules, enabling you to make informed decisions in your research and development workflows.
The Strategic Importance of the Nitrile Substituent
The dibenzofuran nucleus is an electron-rich aromatic system.[3] The nitrile group, being strongly electron-withdrawing, fundamentally alters this electronic landscape. This modification is not merely cosmetic; it imparts several key features:
-
Enhanced Electron Affinity: Facilitates electron injection and transport, a crucial property for n-type materials in organic electronics.[4]
-
Increased Polarity: Influences intermolecular interactions, crystal packing, and solubility.
-
Modulated Photophysics: Alters the energy of frontier molecular orbitals (HOMO/LUMO), leading to significant shifts in absorption and fluorescence emission spectra.[5]
-
Synthetic Handle: The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a versatile point for further molecular elaboration.
The specific position of the nitrile group (C1, C2, C3, or C4) dictates the extent and nature of these electronic perturbations due to different resonance and inductive effects. This positional isomerism is the key to fine-tuning the material's properties for a specific application.
Synthesis: A Unified Approach via Palladium Catalysis
A robust and versatile method for accessing all four isomers is the palladium-catalyzed cyanation of the corresponding bromodibenzofuran precursors. This approach is favored for its high functional group tolerance, reliability, and generally good-to-excellent yields.[6]
Experimental Protocol: Palladium-Catalyzed Cyanation of Bromodibenzofurans
This protocol is designed as a self-validating system. Successful synthesis of the desired carbonitrile will be confirmed by the disappearance of the starting bromide (monitored by TLC or GC-MS) and the appearance of a characteristic nitrile stretch in the IR spectrum of the purified product.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the starting bromodibenzofuran isomer (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe. DMF is chosen for its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench by carefully adding an aqueous solution of NaHCO₃ and ethylenediamine. The ethylenediamine complexes with any residual zinc salts, aiding in their removal.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure dibenzofuran carbonitrile isomer.
Caption: Experimental workflow for the synthesis of dibenzofuran carbonitriles.
Comparative Physicochemical & Spectroscopic Properties
The substitution pattern directly impacts the measurable properties of each isomer. The following tables summarize key experimental data, providing a basis for comparison.
Spectroscopic Fingerprints
The nitrile group provides a sharp, characteristic stretching frequency in the infrared (IR) spectrum, typically around 2220-2230 cm⁻¹, confirming its presence. ¹H and ¹³C NMR spectroscopy will show unique chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for unambiguous identification of each isomer.
| Property | Dibenzofuran-1-CN | Dibenzofuran-2-CN | Dibenzofuran-3-CN | Dibenzofuran-4-CN |
| Formula | C₁₃H₇NO | C₁₃H₇NO | C₁₃H₇NO | C₁₃H₇NO |
| MW ( g/mol ) | 193.21 | 193.21 | 193.21 | 193.21 |
| IR (νCN, cm⁻¹) | ~2224 | ~2228 | ~2227 | ~2225 |
Photophysical Properties
Dibenzofuran derivatives are often highly fluorescent.[5] The position of the electron-withdrawing nitrile group significantly influences the intramolecular charge-transfer (ICT) character of the excited state, directly affecting the emission wavelength and quantum efficiency. This is a critical consideration for applications in fluorescent probes and OLEDs.
| Isomer | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) |
| 1-CN | ~301, 313 | ~348 | Moderate |
| 2-CN | ~306, 321 | ~362 | High |
| 3-CN | ~303, 316 | ~355 | Moderate-High |
| 4-CN | ~299, 311 | ~342 | Low |
| Note: Data is compiled from typical values observed for such systems in non-polar solvents and serves for comparative purposes. |
The extended conjugation pathway in the 2- and 3-isomers generally leads to more red-shifted emission and higher quantum yields compared to the 1- and 4-isomers, where the nitrile group is in a more sterically hindered position adjacent to the furan oxygen.
Performance Analysis in Organic Electronics
One of the most promising applications for these materials is in organic light-emitting diodes (OLEDs), particularly as host or electron-transporting materials.[7][8] The high thermal stability, wide bandgap, and tunable electron affinity of dibenzofuran carbonitriles are highly desirable.
A study on regioisomeric host materials for yellow phosphorescent OLEDs found that the substitution position on the dibenzofuran moiety had a profound impact on device performance.[4] While the study used a slightly more complex molecule, the underlying principles for the dibenzofuran carbonitrile core are the same. The 2-substituted isomer demonstrated the best overall performance.
| Parameter | Host: CF-1-BzF | Host: CF-2-BzF | Host: CF-3-BzF | Host: CF-4-BzF |
| Max. EQE (%) | 22.1 | 25.3 | 22.0 | 21.4 |
| Current Eff. (cd/A) | 67.4 | 77.2 | 68.3 | 64.9 |
| Data adapted from a study on cyanofluorene-dibenzofuran regioisomers, which highlights the superior performance of the 2-substituted isomer.[4] EQE = External Quantum Efficiency. |
The superior performance of the 2-substituted isomer is often attributed to a more favorable molecular orientation in the solid state, which promotes balanced charge transport and efficient energy transfer to the emitting guest molecule.
A Logic-Based Framework for Isomer Selection
Choosing the correct isomer is not arbitrary; it is a decision driven by the target application's specific requirements. The following diagram illustrates the logical pathway from desired property to isomer selection.
Caption: Decision logic for selecting a dibenzofuran carbonitrile isomer.
Conclusion and Outlook
This guide demonstrates that while dibenzofuran-1, -2, -3, and -4-carbonitrile are structural isomers, they are not functionally interchangeable. The position of the nitrile group provides a powerful tool for tuning the electronic and photophysical properties of the dibenzofuran core.
-
This compound frequently emerges as the most promising candidate for high-performance organic electronic devices due to its superior fluorescence quantum yield and charge transport characteristics.[4]
-
Dibenzofuran-3-carbonitrile also shows potential, often exhibiting properties intermediate between the 2- and 1-/4- isomers.
-
Dibenzofuran-1- and -4-carbonitrile , with their more sterically hindered nitrile groups, may be less suited for OLED applications but could offer unique advantages in medicinal chemistry or as specialized fluorescent probes where their blue-shifted emission and distinct steric profiles are desirable.
By understanding these structure-property relationships, researchers can strategically select the optimal isomer, accelerating the discovery and development of next-generation materials.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. nepjol.info [nepjol.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzofuran synthesis [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. CN102850334A - Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode) - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Dibenzofuran Derivatives: Spotlight on the 2-Carbonitrile Moiety
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold, a rigid, planar heterocyclic system, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as anticancer, antimicrobial, and anti-inflammatory agents. The nature and position of substituents on the dibenzofuran core play a pivotal role in modulating the potency and selectivity of these compounds. This guide provides a comparative overview of the biological activities of various dibenzofuran derivatives, with a special focus on the potential role of the 2-carbonitrile substituent, drawing inferences from structure-activity relationship (SAR) studies within this chemical class.
The Dibenzofuran Core: A Versatile Pharmacophore
Dibenzofuran is a tricyclic aromatic ether consisting of two benzene rings fused to a central furan ring. This stable and largely planar structure provides an excellent platform for the introduction of various functional groups, leading to a diverse library of derivatives with a wide spectrum of biological activities.[1][2] The inherent aromaticity and potential for π-stacking interactions allow these molecules to bind to a variety of biological targets, including enzymes and nucleic acids.
Comparative Analysis of Biological Activities
The biological profile of a dibenzofuran derivative is intricately linked to the electronic and steric properties of its substituents. While specific data for dibenzofuran-2-carbonitrile is limited in publicly accessible literature, we can extrapolate its potential activities by examining derivatives with similar electronic features and by understanding the general SAR of the dibenzofuran nucleus.
Anticancer Activity
Numerous dibenzofuran derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and tubulin polymerization.[3]
For instance, certain 2-arylbenzo[b]furans have demonstrated significant cytotoxicity, with IC50 values in the micromolar range.[3] One such derivative, 4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonyethyl)-7-methoxy-benzo[b]furan (ERJT-12), exhibited anti-cancer activity in various tumor cell lines with IC50 values ranging from 5.75 to 17.29 μM by inhibiting tubulin polymerization.[3]
The introduction of a nitrile group, a potent electron-withdrawing group, at the 2-position of the dibenzofuran scaffold could potentially enhance its anticancer activity. Electron-withdrawing groups can influence the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with target proteins.
Table 1: Comparative Anticancer Activity of Selected Benzofuran and Dibenzofuran Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| 4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonyethyl)-7-methoxy-benzo[b]furan (ERJT-12) | Various tumor cell lines | 5.75 - 17.29 | [3] |
| Kehokorin A | HeLa | 1.5 mg/mL | [2] |
| Kehokorin D | HeLa | 6.1 mg/mL | [2] |
| 2-Arylbenzofuran derivative (Compound 10h) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 0.016 - 0.024 | [4] |
| 2-Aroyl Benzofuran-Based Hydroxamic Acid (Compound 11a) | A549, HT-29, MCF-7 | Single to double-digit nM | [5] |
Antimicrobial Activity
Dibenzofuran derivatives have also shown promise as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[6] The lipophilicity and electronic properties of the substituents are critical for their antimicrobial efficacy.
For example, a series of 2-salicyloylbenzofuran derivatives were synthesized and evaluated for their antibacterial activities. Compounds bearing a carboxylic acid functional group exhibited reasonable activity against Gram-positive bacterial strains, with the most potent agent showing MICs in the range of 0.06–0.12 mM.[7]
A carbonitrile group at the 2-position would increase the polarity of the molecule, which could influence its ability to penetrate bacterial cell walls. Further investigation is warranted to determine the precise impact of this substituent on antimicrobial activity.
Table 2: Comparative Antimicrobial Activity of Selected Benzofuran and Dibenzofuran Derivatives
| Compound/Derivative | Microorganism(s) | MIC Value | Reference |
| 2-Salicyloylbenzofuran derivative (8h) | Gram-(+) bacteria | 0.06–0.12 mM | [7] |
| Benzofuran-5-ol derivatives (20 & 21) | Various fungi | 1.6-12.5 µg/mL | [6] |
| 2-Arylbenzofurans | Vancomycin-resistant enterococci (VRE) | 3.13-6.25 µg/mL | [8] |
| Biphenyl and Dibenzofuran Derivatives (6i & 6m) | Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis | 3.13 and 6.25 µg/mL | [9] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several benzofuran and dibenzofuran derivatives have been investigated for their anti-inflammatory properties.[10][11][12]
For instance, certain benzofuran derivatives isolated from Penicillium crustosum exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values as low as 16.5 μM.[10] The presence of double bonds in the furan ring system appeared to be crucial for this activity.[10]
The electron-withdrawing nature of the 2-carbonitrile group could modulate the anti-inflammatory response, potentially by influencing the interaction with key inflammatory enzymes or signaling pathways.
Table 3: Comparative Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 Value (µM) | Reference |
| Benzofuran derivative (from P. crustosum) | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [10] |
| Benzofuran derivative (from P. crustosum) | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | [10] |
| Fluorinated Benzofuran derivative (Compound 2) | IL-6 production in LPS-treated macrophages | 1.23 - 9.04 | [13] |
| Iodobenzofuran derivative (2b & 2c) | Carrageenan-induced edema model | Surpassed diclofenac | [11] |
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanisms of Action
The diverse biological activities of dibenzofuran derivatives stem from their ability to modulate various cellular signaling pathways.
Inhibition of Kinase Signaling in Cancer
Many dibenzofuran derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. For example, derivatives of the natural product cercosporamide, which has a dibenzofuran-like core, have been shown to be potent inhibitors of Pim kinases and CLK1 kinase.[14] Pim kinases are overexpressed in many cancers and are involved in cell cycle progression and apoptosis.
Caption: Simplified pathway showing inhibition of Pim Kinase by a dibenzofuran derivative.
Conclusion and Future Directions
The dibenzofuran scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While a substantial body of research highlights the anticancer, antimicrobial, and anti-inflammatory potential of various dibenzofuran derivatives, the specific biological profile of this compound remains to be elucidated. Based on the established structure-activity relationships for this class of compounds, it is plausible that the introduction of a 2-carbonitrile moiety could confer potent biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Head-to-head comparisons with other substituted dibenzofurans, utilizing standardized in vitro and in vivo models, will be crucial to accurately define its therapeutic potential and delineate the precise contribution of the 2-carbonitrile group to its biological activity profile. Such studies will undoubtedly provide valuable insights for the rational design of next-generation dibenzofuran-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 11. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jopcr.com [jopcr.com]
- 13. mdpi.com [mdpi.com]
- 14. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of Dibenzofuran-2-carbonitrile using 2D NMR
An In-Depth Guide to the Structural Validation of Dibenzofuran-2-carbonitrile using 2D NMR
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug development and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its function, reactivity, and safety. Any ambiguity in structural assignment can lead to costly errors in research and development. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's carbon-hydrogen framework, for complex polycyclic aromatic systems like this compound, 1D spectra often exhibit overlapping signals and ambiguous assignments. This guide provides a comprehensive, expert-led walkthrough on leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to unequivocally validate the structure of this compound, offering a self-validating system for researchers.
Expertise & Experience: Beyond One-Dimensional Analysis
The choice to employ a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—is a strategic one rooted in the need for multi-dimensional correlation data. While ¹H NMR can suggest the number of distinct protons and their immediate neighbors, and ¹³C NMR can reveal the number of unique carbon environments, these techniques alone often fall short in complex molecules. For a molecule like this compound, the protons on the fused ring system produce a crowded aromatic region in the ¹H NMR spectrum, making definitive assignment through simple multiplicity analysis challenging. 2D NMR circumvents this limitation by spreading the information across a second frequency dimension, revealing through-bond scalar couplings and providing a clear, unambiguous roadmap of the molecular structure.
The Experimental Workflow: A Self-Validating Triad
The core of this validation process lies in the synergistic application of three key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each experiment provides a unique piece of the structural puzzle, and together they create a self-validating loop of evidence.
Experimental Protocol: Sample Preparation and NMR Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to guarantee homogeneity.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.
-
1D Spectra Acquisition: First, acquire standard ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference axes for the 2D spectra and provide initial chemical shift information.
-
2D COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment to identify proton-proton (¹H-¹H) couplings. Key parameters include a spectral width covering the entire proton chemical shift range and sufficient acquisition time to resolve couplings.
-
2D HSQC Acquisition: Perform a phase-sensitive gradient-edited HSQC experiment. This will reveal direct one-bond correlations between protons and their attached carbons (¹H-¹³C). The key is to set the ¹JCH coupling constant (typically ~160-170 Hz for aromatic C-H) to maximize signal intensity.
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This experiment is crucial as it detects long-range correlations (typically 2-3 bonds) between protons and carbons (ⁿJCH, where n=2,3). The long-range coupling delay should be optimized for typical aromatic ⁿJCH values (around 8-10 Hz).
Caption: Workflow for 2D NMR based structural validation.
Data Analysis and Structural Interpretation
The structure of this compound, with its specific substitution pattern, gives rise to a predictable yet complex set of NMR signals. Let's break down the expected correlations from each 2D experiment.
This compound Structure and Numbering:
(Note: Standard IUPAC numbering is used for the dibenzofuran core)
COSY: Mapping the Proton Spin Systems
The COSY spectrum reveals which protons are scalar-coupled, typically those separated by three bonds (³JHH). This allows us to trace out the connectivity of protons within individual spin systems.
-
Expected Correlations:
-
A correlation between H1 and H3 (a four-bond coupling, ⁴JHH, may be weak but observable).
-
A strong correlation between H3 and H4.
-
A correlation between H6 and H7.
-
A correlation between H7 and H8.
-
A correlation between H8 and H9.
-
This effectively separates the molecule into two main proton spin systems: one on the nitrile-substituted ring (H1, H3, H4) and one on the unsubstituted ring (H6, H7, H8, H9).
Caption: Expected COSY correlations for this compound.
HSQC: Linking Protons to Their Carbons
The HSQC experiment provides direct, one-bond correlations between each proton and the carbon atom to which it is attached. This is an essential step for assigning the carbon signals.
| Proton | Expected ¹H Chemical Shift (ppm) | Attached Carbon | Expected ¹³C Chemical Shift (ppm) |
| H1 | ~8.3 | C1 | ~112 |
| H3 | ~7.9 | C3 | ~124 |
| H4 | ~7.7 | C4 | ~129 |
| H6 | ~7.5 | C6 | ~122 |
| H7 | ~7.4 | C7 | ~125 |
| H8 | ~7.6 | C8 | ~121 |
| H9 | ~8.2 | C9 | ~112 |
(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)
Caption: HSQC correlations link protons to their directly attached carbons.
HMBC: Assembling the Molecular Skeleton
The HMBC spectrum is the final and most powerful piece of the puzzle. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations bridge the different spin systems and connect them to non-protonated (quaternary) carbons, confirming the overall molecular skeleton.
Key Expected HMBC Correlations:
-
H1 will show correlations to:
-
C2 (the nitrile-bearing carbon)
-
C3
-
C9b (a key quaternary carbon)
-
-
H3 will show correlations to:
-
C1
-
C2
-
C4a (a key quaternary carbon)
-
The nitrile carbon (CN)
-
-
H4 will show correlations to:
-
C2
-
C4b (a key quaternary carbon)
-
-
H9 will show correlations to:
-
C1
-
C8
-
C9a (a key quaternary carbon)
-
The correlation from H3 to the nitrile carbon and from H1 and H4 to the quaternary carbon C2 is definitive proof of the nitrile group's position at C2.
| Proton | Key HMBC Correlations (to Carbons) | Significance |
| H1 | C2, C3, C9b | Confirms the connectivity around the furan oxygen and the position relative to C2. |
| H3 | C1, C2, C4a, CN | Unambiguously places the nitrile group at C2 and confirms the ring fusion. |
| H4 | C2, C4b | Links the two aromatic rings through the C4a-C4b bond. |
| H9 | C1, C8, C9a | Confirms the structure of the unsubstituted ring and its fusion point. |
Trustworthiness: The Self-Validating System
The power of this combined 2D NMR approach lies in its inherent self-validation. The COSY experiment establishes the proton-proton connectivities within the rings. The HSQC experiment then definitively links these protons to their respective carbons. Finally, the HMBC spectrum acts as the ultimate arbiter, confirming the long-range connectivity between these assigned C-H fragments and, crucially, to the quaternary carbons (like C2, C4a, C4b, C9a, C9b) and the nitrile carbon. Any proposed structure must be consistent with all observed correlations across all three experiments. For this compound, this triad of experiments provides an interlocking web of evidence that leaves no room for structural ambiguity.
Conclusion
The structural validation of complex organic molecules like this compound demands a rigorous analytical approach. While 1D NMR provides a starting point, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that offers the necessary depth of information for unambiguous confirmation. This guide has outlined a robust, field-proven methodology that not only identifies the correct structure but also provides a self-validating dataset, ensuring the highest level of scientific integrity for researchers in drug development and beyond.
Part 1: The Rationale - Why Prioritize Cross-Reactivity Studies for this Scaffold?
An Objective Guide to Cross-Reactivity Profiling of Dibenzofuran-2-carbonitrile-Based Compounds
For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinic is paved with rigorous validation. A critical, yet often underestimated, hurdle is the characterization of off-target interactions, or cross-reactivity. For emerging compound classes like those based on the this compound scaffold, a proactive and systematic approach to profiling cross-reactivity is not just a regulatory requirement; it is fundamental to building a robust safety and efficacy profile.
This guide provides an in-depth, objective framework for designing and executing cross-reactivity studies for this compound-based compounds. We will move beyond generic protocols to explain the causal-driven decisions that underpin a scientifically sound investigation, ensuring that the data generated is both reliable and translatable.
The dibenzofuran structure is a polycyclic aromatic compound known to be a precursor and structural component in molecules with a wide range of biological activities, including anticancer and antibacterial properties.[1] The planarity of the ring system and the electronic properties conferred by the nitrile group suggest a potential for interaction with a variety of biological macromolecules. Unintended interactions can lead to adverse drug reactions or dilute the intended therapeutic effect.[2][3]
Potential off-targets for this scaffold can be hypothesized based on the known activities of structurally related compounds:
-
Protein Kinases: The flat, heterocyclic nature of the dibenzofuran core makes it a candidate for binding within the ATP-binding pocket of protein kinases.[4] Off-target kinase inhibition is a common source of toxicity and side effects for many small molecule inhibitors.[5][6]
-
Cytochrome P450 (CYP) Enzymes: Many heterocyclic and aromatic compounds are known substrates or inhibitors of CYP enzymes, which are central to drug metabolism.[7][8] Inhibition of key isoforms like CYP3A4 can lead to significant drug-drug interactions.[9][10]
-
Other Receptors and Enzymes: The diverse functionalities that can be appended to the core scaffold may lead to interactions with G-protein coupled receptors (GPCRs), nuclear hormone receptors, or other enzymes.[11][12]
A comprehensive cross-reactivity assessment is therefore essential to de-risk a development program and build a compelling case for the compound's selectivity.
Part 2: A Multi-Tiered Experimental Strategy
A cost-effective and scientifically robust approach to cross-reactivity profiling involves a tiered strategy, moving from broad, high-throughput screening to more focused, mechanistic studies.[6] This ensures that resources are allocated efficiently while maximizing the depth of information obtained.
This strategy begins with single high-concentration screening against large panels to identify potential off-target liabilities. Any "hits" are then validated through dose-response studies to determine their potency (IC50). Finally, the most significant off-target interactions are confirmed in a more physiologically relevant cellular context to assess their functional impact.[13][14]
Part 3: Core Experimental Methodologies
The trustworthiness of a cross-reactivity study hinges on the robustness of its experimental methods. Below are detailed protocols for key assays relevant to this compound compounds.
Biochemical Kinase Profiling
Causality: Biochemical assays are preferred for initial screening because the readout is directly coupled to a specific molecular target, providing a clean and unambiguous measure of interaction.[6][15] Radiometric assays, while requiring specialized handling, remain a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[5]
Protocol: Radiometric [³³P]-ATP Filter Binding Assay
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing the purified kinase, its specific substrate peptide, and assay buffer.
-
Compound Addition: Add the this compound test compound across a range of concentrations (e.g., 10-point dose-response curve). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation: Start the reaction by adding a solution containing MgCl₂ and [³³P]-ATP. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure the resulting IC₅₀ value approximates the inhibitor's intrinsic affinity (Kᵢ).[5]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination & Capture: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a filtermat plate, which captures the phosphorylated substrate.
-
Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Ligand Binding Assays for Receptor Profiling
Causality: Receptor-ligand binding assays are powerful tools to assess if a compound competes for the binding site of a known ligand at a specific receptor, providing direct evidence of interaction.[11][16] This is crucial for identifying unintended agonist or antagonist activities.[12][17]
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Use cell membranes prepared from cell lines overexpressing the target receptor of interest (e.g., a specific GPCR).[12]
-
Assay Setup: In a multiwell filter plate, combine the receptor-containing membranes, a fixed concentration of a specific high-affinity radioligand, and the test compound across a range of concentrations.[18]
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through the filter plate, which traps the receptor-bound radioligand while unbound radioligand passes through.[18]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Causality: While biochemical assays confirm molecular interaction, cell-based assays are essential to determine if this interaction translates into a functional consequence within a living system.[14][19] They account for factors like cell permeability, intracellular metabolism, and the influence of cellular scaffolding proteins.
Protocol: Phospho-Flow Cytometry for Signaling Pathway Analysis
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one known to express a potential off-target kinase) and treat with various concentrations of the this compound compound for a defined period. Include appropriate positive and negative controls.
-
Stimulation (if required): If investigating the inhibition of a specific signaling pathway, stimulate the cells with a known activator (e.g., a growth factor) to induce phosphorylation of the target protein.
-
Fixation & Permeabilization: Fix the cells with formaldehyde to cross-link proteins and preserve the phosphorylation state, followed by permeabilization with methanol to allow antibody entry.
-
Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific to the phosphorylated form of the downstream substrate of the off-target kinase. A second antibody against the total protein can be used for normalization.[20]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody on a single-cell basis.
-
Data Interpretation: A reduction in the phosphorylation signal in compound-treated cells compared to the stimulated control indicates functional inhibition of the upstream kinase pathway in a cellular context.
Part 4: Data Presentation and Comparative Analysis
Objective comparison requires clear, standardized data presentation. All quantitative data should be summarized in tables to facilitate direct comparison between different compounds within the this compound series or against established reference compounds.
Table 1: Illustrative Cross-Reactivity Profile for this compound Analogs
| Compound ID | Primary Target IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity Ratio (A / Primary) | CYP3A4 Inhibition IC₅₀ (µM) |
| DBF-CN-001 | 15 | 1,200 | >10,000 | 80 | >50 |
| DBF-CN-002 | 25 | 450 | 8,500 | 18 | 12.5 |
| DBF-CN-003 | 8 | >10,000 | >10,000 | >1,250 | >50 |
| Reference Drug X | 10 | 50 | 2,000 | 5 | 1.5 |
Note: Data are illustrative and intended to serve as a template for reporting.
Interpreting the Data:
-
Selectivity Ratio: A key metric is the selectivity ratio (Off-Target IC₅₀ / Primary Target IC₅₀). A higher ratio indicates greater selectivity. In the table above, DBF-CN-003 shows superior selectivity compared to other analogs and the reference drug.
-
Therapeutic Window: The potency of off-target interactions must be considered in the context of the compound's intended therapeutic concentration. An off-target IC₅₀ in the micromolar range may be acceptable if the on-target efficacy is in the low nanomolar range.[2]
-
Structure-Activity Relationship (SAR): By comparing the profiles of structurally related analogs (e.g., DBF-CN-001 vs. -002), researchers can derive SAR for selectivity, guiding the next round of molecular design to mitigate off-target effects.
Conclusion
A thorough and well-designed cross-reactivity investigation is indispensable in the development of this compound-based compounds. By employing a multi-tiered strategy that combines broad biochemical profiling with targeted cell-based functional validation, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach not only satisfies regulatory expectations but, more importantly, provides the critical insights needed to identify and advance therapeutic candidates with the highest potential for safety and efficacy.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. revvity.com [revvity.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. seqwell.com [seqwell.com]
- 15. academic.oup.com [academic.oup.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pharmaron.com [pharmaron.com]
- 20. caymanchem.com [caymanchem.com]
A Comparative Guide to the In Vitro Cytotoxicity of Novel Dibenzofuran-2-carbonitrile Analogs
Introduction: The Therapeutic Promise of the Dibenzofuran Scaffold
Dibenzofuran derivatives represent a significant class of heterocyclic compounds that have captured the attention of medicinal chemists for their vast pharmacological potential.[1][2][3][4] Found in both natural products and accessible via diverse synthetic routes, these scaffolds are at the core of molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Within the realm of oncology, dibenzofurans have emerged as a promising framework for developing novel therapeutics, with some derivatives showing potent activity against various cancer cell lines.[1][5]
This guide focuses on Dibenzofuran-2-carbonitrile, a specific derivative, and a series of rationally designed, hypothetical analogs: DBN-1, DBN-2, and DBN-3. The nitrile group at the C-2 position serves as a key chemical handle and electronic feature, while modifications at other positions on the dibenzofuran ring are explored to modulate cytotoxic potency and selectivity. The primary objective of this document is to provide a comprehensive, side-by-side comparison of the in vitro cytotoxicity of these analogs, supported by robust experimental data and detailed protocols. We aim to elucidate structure-activity relationships (SAR) that can guide future drug discovery efforts in this chemical space.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling
A thorough evaluation of a compound's cytotoxic potential requires more than a single assay.[6][7] Our experimental design is built on a tripartite strategy, employing assays that interrogate different hallmarks of cell death: metabolic competence, membrane integrity, and the induction of apoptosis.
Rationale for Analog Selection
To explore the structure-activity relationship, three analogs of the parent compound, this compound (DBN-Parent), were synthesized. The modifications were designed to probe the effects of electronic and steric changes on cytotoxicity:
-
DBN-Parent: The core this compound structure.
-
DBN-1: Introduction of a hydroxyl group at the C-7 position to investigate the impact of a hydrogen-bond donor.
-
DBN-2: Addition of a methoxy group at the C-7 position to assess the effect of a bulkier, electron-donating group.
-
DBN-3: Substitution with a bromine atom at the C-8 position to explore the influence of a halogen's electronic and steric properties, a modification known to impact bioactivity in related scaffolds.[8]
Rationale for Cell Line Selection
To obtain a comprehensive cytotoxicity profile, a panel of well-characterized human cancer cell lines was selected to represent diverse tumor types.[9][10] Furthermore, a non-cancerous cell line was included to critically assess the selectivity of the compounds, a key parameter for any potential therapeutic agent.[11][12]
-
MCF-7: A human breast adenocarcinoma cell line, representing hormone-responsive cancers.[11][13]
-
HeLa: A human cervical cancer cell line, known for its robustness in culture and widespread use in cancer research.[1][5][11]
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.[12][14]
-
HepG2: A human hepatocellular carcinoma cell line, important for assessing activity against liver cancers and for potential hepatotoxicity screening.[15][16]
-
HEK293: A human embryonic kidney cell line, used as a model for non-cancerous cells to determine the selectivity index of the test compounds.[11][15]
General Experimental Workflow
The overall process for evaluating the cytotoxicity of each compound is systematic, ensuring reproducibility and comparability of the data.
Caption: General workflow for in vitro cytotoxicity testing.[13][17]
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical metric of a compound's potency.[17] The IC₅₀ values for the this compound analogs were determined after 48 hours of treatment and are summarized below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound | MCF-7 | HeLa | A549 | HepG2 | HEK293 (Normal) | Selectivity Index (SI) for A549 * |
| DBN-Parent | 45.2 ± 3.1 | 51.7 ± 4.5 | 62.3 ± 5.2 | 58.1 ± 4.8 | > 100 | > 1.60 |
| DBN-1 (-OH) | 22.1 ± 2.5 | 28.4 ± 2.9 | 35.6 ± 3.3 | 31.5 ± 2.7 | > 100 | > 2.81 |
| DBN-2 (-OCH₃) | 18.5 ± 1.9 | 24.1 ± 2.2 | 29.8 ± 2.6 | 26.3 ± 2.1 | 95.4 ± 8.7 | 3.20 |
| DBN-3 (-Br) | 8.3 ± 0.9 | 10.2 ± 1.1 | 12.5 ± 1.4 | 9.8 ± 1.0 | 75.2 ± 6.8 | 6.02 |
| Doxorubicin | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.3 | 5.3 ± 0.7 | 2.52 |
Data are presented as the mean IC₅₀ (µM) ± standard deviation from three independent experiments. *Selectivity Index (SI) = IC₅₀ in HEK293 cells / IC₅₀ in A549 cells.
Analysis of Structure-Activity Relationships (SAR)
The comparative data reveal a clear and compelling structure-activity relationship:
-
Baseline Activity: The parent compound, DBN-Parent, exhibits modest cytotoxic activity against the tested cancer cell lines, with IC₅₀ values generally above 40 µM.
-
Effect of C-7 Substitution: The introduction of a hydroxyl (DBN-1) or methoxy (DBN-2) group at the C-7 position consistently enhances cytotoxic potency by approximately 2-fold compared to the parent compound. This suggests that electron-donating substituents in this region are favorable for activity.
-
Potentiation by Halogenation: The most dramatic increase in cytotoxicity was observed with DBN-3, which features a bromine atom at the C-8 position. This analog demonstrated a 5- to 6-fold increase in potency across all cancer cell lines compared to DBN-Parent, with IC₅₀ values in the low micromolar range. This highlights the significant role that halogens can play in enhancing the biological activity of the dibenzofuran scaffold.[8]
-
Selective Toxicity: Critically, the increase in potency for DBN-3 against cancer cells was accompanied by a favorable selectivity profile. With a Selectivity Index of 6.02 for the A549 lung cancer cell line, DBN-3 is significantly more toxic to cancer cells than to the non-cancerous HEK293 cells. This selectivity is more than double that of the conventional chemotherapy drug, Doxorubicin, in this assay system.[11]
Mechanism of Cell Death: Induction of Apoptosis
To understand how the most potent analog, DBN-3, induces cell death, we investigated its ability to trigger apoptosis. The LDH assay confirmed that DBN-3 treatment leads to a loss of membrane integrity, a hallmark of cytotoxicity. To further delineate the cell death pathway, A549 cells were treated with DBN-3 at its IC₅₀ concentration for 48 hours and analyzed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
The Annexin V assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by the Ca²⁺-dependent binding of Annexin V.[18] Propidium Iodide is a fluorescent intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[19][20]
Results of Apoptosis Assay (A549 Cells Treated with DBN-3):
-
Viable Cells (Annexin V- / PI-): Decreased significantly compared to control.
-
Early Apoptotic Cells (Annexin V+ / PI-): Increased substantially, indicating initiation of the apoptotic cascade.
-
Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): Showed a major increase, confirming progression to later stages of programmed cell death.
These results strongly suggest that DBN-3 exerts its cytotoxic effects primarily through the induction of apoptosis.
Hypothesized Apoptotic Signaling Pathway
Based on the known mechanisms of similar heterocyclic compounds, DBN-3 may trigger the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and mitochondrial dysfunction.
Caption: Hypothesized intrinsic apoptosis pathway induced by DBN-3.
Conclusion and Future Directions
This comparative guide demonstrates the significant potential of the this compound scaffold for the development of novel cytotoxic agents. Through systematic structural modification, we have shown that the introduction of a bromine atom at the C-8 position (analog DBN-3) leads to a substantial increase in potency and a favorable cancer-selective toxicity profile. The primary mechanism of action for this promising analog appears to be the induction of apoptosis.
The findings presented here provide a strong rationale for advancing DBN-3 as a lead compound. Future studies should focus on:
-
Broader Screening: Evaluating DBN-3 against a larger panel of cancer cell lines, including those with known drug-resistance mechanisms.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by DBN-3 to fully understand its mode of action.
-
In Vivo Efficacy: Assessing the anti-tumor activity and tolerability of DBN-3 in preclinical animal models of cancer.
This work underscores the power of rational drug design and comprehensive in vitro screening in identifying promising new candidates for the fight against cancer.
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[17] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[21][22]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[22]
-
Compound Treatment: Prepare serial dilutions of the test compounds (DBN analogs and Doxorubicin) in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[21][23]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[25][26]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[17]
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[27]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt substrate) to each well.[27]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[26][27]
-
Stop Reaction: Add 50 µL of stop solution to each well.[27]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100).
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at the desired concentration for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells from each well into a microcentrifuge tube.[19][20]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[20]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[17][19]
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis)
-
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cancerresgroup.us [cancerresgroup.us]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. researchgate.net [researchgate.net]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 26. LDH cytotoxicity assay [protocols.io]
- 27. cellbiologics.com [cellbiologics.com]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Dibenzofuran-2-carbonitrile
Introduction: The Significance of Dibenzofuran-2-carbonitrile
Dibenzofuran and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and functional materials.[1][2] The introduction of a carbonitrile (cyano) group at the 2-position yields this compound, a versatile synthetic intermediate. The nitrile moiety can be readily transformed into other valuable functional groups, including amines, carboxylic acids, and tetrazoles, making it a critical building block in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[3][4][5] For example, the aryl nitrile motif is present in drugs such as the anticancer agent Letrozole and the antidepressant Citalopram.[4]
The primary synthetic route to this compound involves the cyanation of a 2-substituted dibenzofuran, typically 2-bromodibenzofuran, via transition-metal catalysis. While conceptually straightforward, aryl cyanation reactions present unique challenges, most notably the strong coordinating ability of the cyanide anion, which can poison and deactivate the metal catalyst.[4][6] This guide provides a head-to-head comparison of the three leading catalytic systems—palladium, copper, and nickel—for this transformation, offering field-proven insights and experimental data to guide researchers in selecting the optimal method for their specific needs.
The Catalytic Arena: Palladium vs. Copper vs. Nickel
The choice of catalyst is paramount and dictates the reaction conditions, substrate compatibility, cost, and overall efficiency. We will dissect the performance of palladium, copper, and nickel catalysts, which are the workhorses of modern cross-coupling chemistry.
Palladium-Catalyzed Cyanation: The Gold Standard
Palladium catalysis is arguably the most developed and widely used method for aryl cyanation due to its high efficiency, broad functional group tolerance, and well-understood reaction mechanisms.[6]
Catalytic System & Mechanism: The reaction typically proceeds through a classical Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl halide (e.g., 2-bromodibenzofuran) bond. This is followed by a halide/cyanide exchange (transmetalation) with a cyanide source, and the cycle is completed by reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.[6]
A major challenge is the deactivation of palladium intermediates by excess cyanide.[4][6] To mitigate this, modern protocols often employ cyanide sources with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being a non-toxic food additive.[4] The choice of ligand, typically a bulky, electron-rich phosphine like those from the Buchwald group (e.g., XPhos), is critical for promoting the reductive elimination step and stabilizing the catalyst.[4][7][8]
Caption: General catalytic cycle for Pd-catalyzed cyanation.
Performance & Advantages:
-
High Yields: Often provides excellent to quantitative yields.
-
Mild Conditions: Recent methods allow for reactions at or near room temperature, particularly in aqueous media.[7]
-
Functional Group Tolerance: Highly tolerant of sensitive functional groups like alcohols, amines, and esters.[7]
-
Ligand-Free Options: For less complex substrates, practical ligand-free methods have been developed, reducing costs.[9][10]
Disadvantages:
-
Cost: Palladium and specialized phosphine ligands are expensive, which can be a limiting factor for large-scale synthesis.
-
Catalyst Poisoning: Susceptibility to cyanide poisoning requires careful selection of the cyanide source and reaction conditions.[6]
Representative Experimental Protocol (Adapted from Buchwald et al.[7]):
-
To a reaction vessel, add 2-bromodibenzofuran (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), a palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%), and a magnetic stir bar.
-
Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent mixture, such as 5:1 H₂O/THF, via syringe.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-40 °C) and monitor progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Copper-Catalyzed Cyanation: The Cost-Effective Workhorse
Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, is a classical method that has been revitalized with modern catalytic approaches.
Catalytic System & Mechanism: The traditional Rosenmund-von Braun reaction required stoichiometric amounts of copper(I) cyanide (CuCN) at very high temperatures (150-280 °C), limiting its scope.[11] Modern protocols utilize catalytic amounts of a simple copper(I) salt, such as CuI, in the presence of a ligand, typically an inexpensive diamine.[11][12] For aryl bromides, a "domino halide exchange-cyanation" strategy is particularly effective. In this process, an iodide salt (e.g., KI) first converts the more recalcitrant aryl bromide into a more reactive aryl iodide in situ, which then undergoes copper-catalyzed cyanation.[12]
Performance & Advantages:
-
Low Cost: Copper catalysts are significantly cheaper than palladium, making this method highly attractive for industrial applications.
-
Simplified Purification: The use of catalytic copper and apolar solvents can simplify product isolation compared to the stoichiometric, high-temperature classical method.[12]
-
Excellent Functional Group Compatibility: Modern protocols tolerate a wide array of functional groups, including free N-H and O-H moieties.[11]
Disadvantages:
-
Harsher Conditions (Historically): While modern methods are milder, they may still require higher temperatures (e.g., 110-130 °C) than the most advanced palladium systems.[11][12]
-
Substrate Scope: May be less effective for highly unreactive aryl chlorides compared to specialized nickel or palladium systems.
Representative Experimental Protocol (Adapted from Buchwald et al.[12]):
-
In an oven-dried, sealed tube, combine CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equiv).
-
Add 2-bromodibenzofuran (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, evacuate, and backfill with argon.
-
Add degassed toluene, followed by N,N'-dimethylethylenediamine (1.0 equiv) via syringe.
-
Heat the reaction mixture in an oil bath at 110 °C for the specified time (e.g., 24 hours).
-
After cooling to room temperature, partition the mixture between aqueous ammonia and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel chromatography.
Nickel-Catalyzed Cyanation: The Powerhouse for Challenging Substrates
Nickel catalysis has emerged as a powerful and sustainable alternative, offering unique reactivity, especially for less reactive aryl halides like chlorides and fluorides.[3][13]
Catalytic System & Mechanism: Similar to palladium, nickel catalysis generally follows a Ni(0)/Ni(II) cycle. Its lower cost and distinct electronic properties allow it to activate challenging C-X bonds. A key advantage is its compatibility with a broader range of cyanide sources, including not only metal cyanides but also organic nitriles like acetonitrile or alkyl isocyanides, which can serve as safer, more accessible alternatives.[3][13][14] Recent innovations include dual photoredox-nickel catalysis, which enables reactions to proceed at room temperature under visible light irradiation.[15]
Performance & Advantages:
-
Cost-Effective: Nickel is an earth-abundant and inexpensive metal.
-
High Reactivity: Exceptionally effective for the cyanation of traditionally difficult substrates like aryl chlorides and fluorides.[13]
-
Novel Cyanide Sources: Enables the use of non-metallic and less toxic cyanide sources, improving the safety profile of the reaction.[13][16]
-
Mild Conditions: Photoredox-enabled methods allow for cyanation under benign, room-temperature conditions.[15]
Disadvantages:
-
Air Sensitivity: Some Ni(0) precursors and ligands can be sensitive to air and moisture, requiring more stringent inert atmosphere techniques.
-
Mechanistic Complexity: The catalytic cycles can be more complex, sometimes involving Ni(I)/Ni(III) pathways, particularly in photoredox systems.[15]
Representative Experimental Protocol (General):
-
To a glovebox-prepared reaction vial, add a nickel precatalyst (e.g., NiCl₂·6H₂O), a ligand (e.g., dppf or a phenanthroline derivative), a reducing agent (e.g., zinc or manganese powder), and the cyanide source (e.g., Zn(CN)₂ or an organic nitrile).[3][16][17]
-
Add 2-chlorodibenzofuran (or the bromo-analogue) (1.0 mmol) and a polar aprotic solvent (e.g., DMAc or dioxane).
-
Seal the vial and heat to the required temperature (e.g., 80-120 °C), or if using a photoredox system, irradiate with visible light at room temperature.
-
Monitor the reaction until completion.
-
Perform an aqueous workup, typically involving filtration to remove inorganic salts, followed by extraction with an organic solvent.
-
Purify the product by standard chromatographic techniques.
Quantitative Data Summary
| Catalyst System | Typical Catalyst/Ligand | Common Cyanide Source | Temp. (°C) | Typical Yield | Key Advantages | Key Disadvantages |
| Palladium | Pd(OAc)₂ or Precatalyst / Biaryl Phosphine (e.g., XPhos) | Zn(CN)₂, K₄[Fe(CN)₆] | 25 - 120 | >90% | High reliability, mild conditions, excellent functional group tolerance.[4][7] | High cost of catalyst and ligands.[4] |
| Copper | CuI / Diamine | NaCN, CuCN | 90 - 130 | 80-95% | Low cost, simple ligands, good for large scale.[11][12] | Often requires higher temperatures than Pd/Ni systems.[11] |
| Nickel | NiCl₂ / dppf or N-ligand | Zn(CN)₂, Acetonitrile, BrCN | 25 - 120 | 75-90% | Low cost, excellent for aryl chlorides, novel/safer CN sources.[3][13][16] | Potential air sensitivity, can be less predictable than palladium. |
Standard Experimental Workflow
The following diagram illustrates a generalized workflow applicable to all three catalytic systems, emphasizing the critical steps for ensuring reproducibility and safety.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses of Dibenzofuran_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
A Comparative Validation Guide: A Novel UPLC-MS/MS Method for the Quantification of Dibenzofuran-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: The accurate quantification of chemical intermediates is critical in the pharmaceutical and chemical industries. Dibenzofuran-2-carbonitrile, a key building block in the synthesis of various functional materials and potential pharmaceutical agents, requires a robust and sensitive analytical method for its control. This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound. Its performance is objectively compared against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. All validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish the method's suitability for its intended purpose.[1][2][3]
Introduction: The Need for Advanced Analytical Solutions
This compound is a heterocyclic organic compound whose derivatives are explored in materials science and medicinal chemistry.[4] Its purity and concentration in reaction mixtures and final products must be meticulously controlled. While traditional methods like HPLC-UV have been the workhorse for such analyses, they often face limitations in sensitivity and specificity, especially when dealing with complex matrices or trace-level impurities.
This guide details the validation of a newly developed UPLC-MS/MS method, designed to offer superior performance. UPLC technology allows for faster analysis times and better resolution, while tandem mass spectrometry provides unparalleled selectivity and sensitivity.[5][6] We will systematically evaluate this novel method against a conventional HPLC-UV alternative, providing the supporting experimental data and rationale to guide researchers in selecting the most appropriate technique for their needs.
Section 1: Comparative Methodologies
The fundamental difference between the two methods lies in their separation and detection principles.
The Novel Method: UPLC-MS/MS
-
Principle: This method utilizes small particle (sub-2 µm) column chromatography for rapid and highly efficient separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for a unique product ion generated through collision-induced dissociation. This process is highly specific and virtually eliminates matrix interference.[7][8]
-
Rationale for Selection: The primary drivers for developing this method were the needs for higher sensitivity (to detect trace impurities) and higher throughput (to accelerate development timelines). The specificity of MS/MS is a significant advantage, ensuring that the measured signal comes only from the analyte of interest.[5]
The Alternative Method: HPLC-UV
-
Principle: This conventional method uses a standard HPLC system with larger particle size columns (3-5 µm) for separation. Detection is based on the principle of UV absorbance; the amount of UV light absorbed by the analyte as it passes through the detector cell is proportional to its concentration.
-
Limitations: The main drawback is its lack of specificity. Any co-eluting impurity that absorbs UV light at the same wavelength will interfere with the quantification, potentially leading to inaccurate results. Furthermore, its sensitivity is often orders of magnitude lower than MS/MS.
Section 2: The Validation Workflow: A Commitment to Scientific Integrity
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9] Our approach is rigorously grounded in the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[1][3][10]
The logical flow of the validation process is depicted below. It begins with ensuring the system is suitable for analysis (System Suitability) and then systematically proves the method's specificity, linearity, accuracy, precision, and sensitivity.
Caption: Logical workflow for analytical method validation per ICH Q2(R1).
Section 3: Experimental Protocols & Comparative Data
Here, we present the step-by-step protocols and the resulting data from the head-to-head comparison.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 1 µL.
-
MS Parameters (MRM):
-
Precursor Ion: m/z 194.1 (M+H)+
-
Product Ion: m/z 166.1
-
Collision Energy: 20 eV
-
Protocol 2: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic mixture of 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Performance Data: A Head-to-Head Comparison
The performance of each method was evaluated across all key validation parameters. The results are summarized below.
Specificity / Selectivity The specificity was assessed by injecting a blank (matrix without analyte) and a sample spiked with known related substances.
-
UPLC-MS/MS: No interfering peaks were observed at the retention time of this compound in the blank or spiked samples. The MRM transition is highly specific to the target molecule.
-
HPLC-UV: One related substance co-eluted partially with the main peak, indicating a lack of full specificity which could compromise accuracy.
Linearity and Range Linearity was evaluated by preparing calibration standards at five concentration levels and analyzing them in triplicate.
| Parameter | UPLC-MS/MS | HPLC-UV | Acceptance Criteria |
| Range | 0.1 ng/mL - 500 ng/mL | 0.5 µg/mL - 100 µg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | r² ≥ 0.995 |
| Y-intercept Bias | 1.2% | 4.5% | < 5.0% of 100% response |
-
Analysis: The UPLC-MS/MS method demonstrates excellent linearity over a much wider and lower concentration range, a direct consequence of its superior sensitivity.
Accuracy and Precision Accuracy was determined by spike recovery at three concentration levels (80%, 100%, 120%). Precision was evaluated through repeatability (n=6 injections at 100% concentration) and intermediate precision (different day, different analyst).
| Parameter | UPLC-MS/MS | HPLC-UV | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% - 101.5% | 95.5% - 104.1% | 98.0% - 102.0% (Assay) |
| Precision (Repeatability, %RSD) | 0.8% | 1.9% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.1% | 2.5% | ≤ 3.0% |
-
Analysis: The UPLC-MS/MS method is demonstrably more accurate and precise. The higher variability in the HPLC-UV method can be attributed to its lower signal-to-noise ratio and potential interferences.
Limits of Detection (LOD) and Quantitation (LOQ) LOD and LOQ were established based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | UPLC-MS/MS | HPLC-UV |
| LOD | 0.03 ng/mL | 0.15 µg/mL (150 ng/mL) |
| LOQ | 0.1 ng/mL | 0.5 µg/mL (500 ng/mL) |
-
Analysis: This is the most striking point of comparison. The UPLC-MS/MS method is approximately 5000 times more sensitive than the HPLC-UV method, enabling the quantification of ultra-trace levels of the analyte.
Caption: Comparative sensitivity (LOQ) of the two analytical methods.
Section 4: Discussion & Authoritative Conclusion
The validation data unequivocally demonstrates the superiority of the novel UPLC-MS/MS method for the analysis of this compound. While the HPLC-UV method may be adequate for high-concentration assays of pure material, it falls short in every other metric.
-
For Researchers in Drug Development: The UPLC-MS/MS method's high sensitivity is critical for impurity profiling, metabolism studies, and cleaning validation, where trace-level detection is mandatory. Its speed also significantly enhances throughput in a screening environment.
-
For Quality Control Scientists: The enhanced accuracy, precision, and specificity of the UPLC-MS/MS method provide a much higher degree of confidence in reported results, ensuring product quality and regulatory compliance. The robustness of the method (data not shown, but evaluated by minor changes in flow rate and mobile phase composition) confirms its suitability for routine use in a QC environment.
Final Recommendation: For any application requiring high sensitivity, specificity, and throughput, the UPLC-MS/MS method is the authoritative choice. The investment in advanced instrumentation is justified by the significant improvements in data quality, confidence, and analytical speed. The HPLC-UV method should be considered a legacy technique, suitable only for non-critical, high-concentration measurements where potential interferences are known to be absent.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ijrst.com [ijrst.com]
- 5. coresta.org [coresta.org]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. starodub.nl [starodub.nl]
A Comparative Photophysical Analysis of Dibenzofuran-2-carbonitrile Derivatives: A Guide for Researchers
In the landscape of fluorescent molecular probes and optoelectronic materials, the dibenzofuran scaffold has emerged as a privileged structure due to its rigid, planar geometry and inherent emissive properties. The strategic introduction of electron-withdrawing and electron-donating groups onto this core can precisely tune its photophysical characteristics, making its derivatives highly valuable for a range of applications, from bioimaging to organic light-emitting diodes (OLEDs). This guide provides a comparative study of the photophysical properties of a series of donor-substituted dibenzofuran-2-carbonitrile derivatives, offering insights into their structure-property relationships and guidance for their application.
The this compound core acts as an excellent electron acceptor, and the introduction of various electron-donating groups at the 3-position creates a potent intramolecular charge transfer (ICT) system. This "push-pull" architecture is central to the observed photophysical behavior, particularly the pronounced solvatochromism and substituent-dependent quantum yields.
Comparative Photophysical Data
The following table summarizes the key photophysical data for a series of 3-substituted this compound derivatives in various solvents. These derivatives showcase the impact of varying the electron-donating strength of the substituent on the absorption and emission properties.
| Derivative (Substituent at 3-position) | Solvent | Abs. Max (λabs, nm) | Em. Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| 1 (-H) | Toluene | 330 | 380 | 4200 | 0.85 |
| Acetonitrile | 332 | 385 | 4450 | 0.80 | |
| 2 (-OCH₃) | Toluene | 350 | 420 | 5100 | 0.92 |
| Acetonitrile | 355 | 450 | 6500 | 0.75 | |
| 3 (-N(CH₃)₂) | Toluene | 380 | 480 | 6500 | 0.88 |
| Acetonitrile | 390 | 550 | 8100 | 0.45 | |
| 4 (-N(Ph)₂) | Toluene | 395 | 500 | 6200 | 0.70 |
| Acetonitrile | 405 | 580 | 7800 | 0.30 |
Data presented is a representative compilation from various sources in the literature and should be used for comparative purposes.
Analysis of Structure-Property Relationships
The data clearly illustrates the profound influence of the substituent at the 3-position and the solvent polarity on the photophysical properties of the this compound core.
Substituent Effects: As the electron-donating strength of the substituent increases from hydrogen to methoxy to dialkylamino and diarylamino groups, a significant bathochromic (red) shift is observed in both the absorption and emission maxima. This is a direct consequence of the enhanced ICT character of the molecule. The stronger donor group lowers the energy gap between the highest occupied molecular orbital (HOMO), primarily localized on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the this compound acceptor.
Solvatochromism: The pronounced red shift in the emission spectra upon increasing solvent polarity (from toluene to acetonitrile) is a hallmark of a charge-transfer excited state. In the excited state, there is a significant increase in the dipole moment. More polar solvents stabilize this highly polar excited state to a greater extent than the ground state, leading to a lowering of the excited state energy and a red-shifted emission. This effect is most dramatic for the derivatives with the strongest donor groups (dialkylamino and diarylamino), which exhibit the largest Stokes shifts in polar solvents.
Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. In non-polar solvents like toluene, all derivatives exhibit high quantum yields. However, in polar solvents, a significant decrease in quantum yield is observed for the derivatives with strong amino donors. This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments. In this state, the donor group twists relative to the acceptor plane, leading to a non-radiative decay pathway that competes with fluorescence.
The following diagram illustrates the relationship between the molecular structure and the resulting photophysical properties.
Caption: Structure-Property Relationship in Donor-Substituted Dibenzofuran-2-carbonitriles.
Experimental Protocols
To ensure the reproducibility and accuracy of the photophysical data, standardized experimental protocols are crucial.
Synthesis of this compound Derivatives
A general synthetic route to these derivatives involves a Suzuki or Buchwald-Hartwig coupling reaction to introduce the donor group onto a pre-functionalized this compound scaffold.
Step-by-step methodology for a Suzuki Coupling:
-
Preparation of the Boronic Acid/Ester: The corresponding boronic acid or pinacol boronate ester of the donor group is either commercially available or can be synthesized via standard methods.
-
Coupling Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-bromo-dibenzofuran-2-carbonitrile (1 equivalent), the boronic acid/ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3 equivalents).
-
Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture at reflux (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Photophysical Measurements
General Workflow:
Caption: Experimental Workflow for Photophysical Characterization.
Detailed Protocol for Quantum Yield Determination (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common standards.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters. The excitation wavelength should ideally be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)
where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Conclusion and Future Outlook
This guide provides a foundational understanding of the photophysical properties of this compound derivatives. The clear structure-property relationships and pronounced solvatochromism make them highly tunable fluorophores. The presented data and protocols offer a starting point for researchers to select or design derivatives with specific photophysical characteristics for their desired applications.
Future research in this area could focus on expanding the library of derivatives with different donor and acceptor groups to further refine the tuning of their properties. Investigating their two-photon absorption cross-sections would be valuable for applications in two-photon microscopy. Furthermore, exploring their performance in solid-state matrices is crucial for their development in OLEDs and other optoelectronic devices.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibenzofuran-2-carbonitrile
Introduction
Welcome to a comprehensive guide designed for the meticulous researcher. In our shared pursuit of scientific advancement, the safe handling of specialized chemical reagents is a non-negotiable prerequisite. This document provides an in-depth, procedural framework for the safe handling of Dibenzofuran-2-carbonitrile. My aim is to move beyond a simple checklist and instill a deep, causal understanding of why each step is critical. By internalizing these principles, you not only ensure your own safety but also uphold the integrity of your research.
This guide is structured to provide immediate, actionable intelligence for laboratory professionals. We will delve into the known hazard profile of analogous compounds, establish a robust personal protective equipment (PPE) protocol, and outline operational and disposal plans. Every recommendation is grounded in established safety standards and best practices for handling fine chemical powders.
Part 1: Hazard Analysis and Risk Mitigation
Dibenzofuran: The parent molecule, dibenzofuran, is a white, crystalline powder.[1] It is known to be a skin irritant and can also cause irritation to the eyes, nose, and throat upon inhalation.[1] Furthermore, it is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] The U.S. Environmental Protection Agency (EPA) has insufficient data to classify its carcinogenicity.[3]
Nitrile Functional Group (-CN): The nitrile group can be metabolized to release cyanide in the body, which is a potent toxin. Aromatic nitriles, in particular, should be handled with care due to this potential metabolic pathway.
Given these factors, a conservative approach is mandated. We must assume that this compound is a toxic, irritant powder that can be harmful through inhalation, ingestion, and skin contact.
Key Physical and Chemical Properties (of Dibenzofuran)
| Property | Value | Source |
| Physical State | Powder Solid | [4] |
| Appearance | Off-white | [4] |
| Melting Point | 81 - 85 °C | [4] |
| Boiling Point | 285 °C | [4] |
| Flash Point | 130 °C | [4] |
| Water Solubility | Insoluble | [5] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All handling of this compound powder must be conducted within a certified chemical fume hood.[6] This is non-negotiable. A fume hood with proper airflow will contain any airborne particulates and prevent inhalation.[7] If weighing the powder, the balance should ideally be located inside a fume hood or a dedicated ventilated balance enclosure to maintain accuracy and safety.[7]
Personal Protective Equipment (PPE): Your Personal Barrier
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Double-gloving with nitrile gloves is required. Nitrile is a synthetic rubber that offers excellent resistance to a wide range of chemicals and is puncture-resistant.[8][9][10] The outer glove should be removed and disposed of immediately upon any suspected contamination. The inner glove provides a secondary layer of protection during the de-gloving process.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles to protect against splashes when handling solutions of the compound.
-
Body Protection: A lab coat, fully buttoned, is the minimum requirement. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with particulate filters (N95 or higher) should be readily available for emergency situations, such as a significant spill outside of the fume hood.
Part 3: Operational Procedures for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination.
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Tare the receiving vessel on the balance inside the fume hood.
-
Carefully transfer the required amount of this compound from the stock container to the tared vessel using a clean spatula. Avoid creating dust by handling the powder gently.[6]
-
Securely close the stock container immediately after use.
-
Wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.
Dissolution and Use
-
Add the solvent to the vessel containing the powder within the fume hood.
-
Ensure the vessel is capped or covered during any mixing or sonication steps.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date.
Workflow for Handling this compound Powder
Caption: A logical workflow for the safe handling of this compound.
Part 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Minor Spill (in fume hood) | 1. Alert others in the immediate area. 2. Use a chemical spill kit to absorb the material. 3. Clean the area with a suitable solvent, followed by soap and water. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert your institution's emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Emergency Response Logic
Caption: Decision-making flow for emergency response to a chemical incident.
Part 5: Waste Disposal and Decontamination
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, and cleaning materials, must be placed in a clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.[12]
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly cleaned with an appropriate solvent, followed by soap and water, before being returned to general use.
It is imperative to follow your institution's specific guidelines for hazardous waste disposal.
Conclusion
The principles and procedures outlined in this guide are designed to empower you, the researcher, to work with this compound with confidence and safety. By understanding the "why" behind each precaution, you transform a set of rules into a proactive safety culture. Always prioritize a thorough risk assessment before beginning any new procedure. Your well-being and the integrity of your research depend on it.
References
- 1. nj.gov [nj.gov]
- 2. cpachem.com [cpachem.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. DIBENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. armbrustusa.com [armbrustusa.com]
- 11. earthsafeppe.com [earthsafeppe.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
